molecular formula C20H22N2O2 B5627744 1,4-bis(4-methylbenzoyl)piperazine

1,4-bis(4-methylbenzoyl)piperazine

Cat. No.: B5627744
M. Wt: 322.4 g/mol
InChI Key: XFLJQDBWONFXOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,4-bis(4-methylbenzoyl)piperazine is a high-value chemical scaffold designed for medicinal chemistry and drug discovery research. This compound features a central piperazine core symmetrically functionalized with 4-methylbenzoyl groups, a structural motif recognized for its significant potential in developing novel therapeutic agents. While direct biological data on this specific compound is an area of ongoing research, its core structure is integral to several advanced research streams. The piperazine ring is a privileged structure in pharmacology, known to enhance key drug-like properties such as solubility and bioavailability . Furthermore, molecular hybridization strategies that combine the piperazine scaffold with other aromatic systems have proven highly effective in creating compounds with enhanced biological activity . Research on highly similar structural analogs demonstrates potent biological activities. For instance, piperazine-based molecular hybrids are under investigation for their potent anticancer effects against renal cell carcinoma and as novel antibacterial agents against strains like Staphylococcus aureus . Other piperazine derivatives have shown promising activity as urease inhibitors and have been synthesized for studies involving crystal structure analysis, DFT calculations, and molecular docking . This compound serves as a critical building block for researchers developing new small-molecule agents. It is ideal for constructing compound libraries, exploring structure-activity relationships (SAR), and as a precursor for synthesizing more complex hybrid molecules. Researchers value this scaffold for its versatility in designing potential inhibitors and its application in probing biochemical pathways. This product is intended for research purposes only in a laboratory setting. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[4-(4-methylbenzoyl)piperazin-1-yl]-(4-methylphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O2/c1-15-3-7-17(8-4-15)19(23)21-11-13-22(14-12-21)20(24)18-9-5-16(2)6-10-18/h3-10H,11-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFLJQDBWONFXOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

1,4-bis(4-methylbenzoyl)piperazine chemical structure

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a definitive protocol for the synthesis, characterization, and structural analysis of 1,4-bis(4-methylbenzoyl)piperazine . Given the compound's specific nature as a non-commoditized research chemical, this guide adopts a "Target Molecule" approach, synthesizing established organic chemistry principles with analogous data from the 1,4-diaroylpiperazine class.

Design, Synthesis, and Structural Characterization

Executive Summary & Chemical Identity

1,4-Bis(4-methylbenzoyl)piperazine is a symmetric bis-amide derivative of piperazine, characterized by two p-toluoyl groups attached to the nitrogen atoms of the piperazine ring. It belongs to the class of 1,4-diaroylpiperazines , which are significant as pharmaceutical intermediates (e.g., for multidrug resistance reversal agents) and functional polymer additives (nucleating agents).

Target Molecule Profile
Property Data / Specification
IUPAC Name piperazine-1,4-diylbis((4-methylphenyl)methanone)
Common Name 1,4-Bis(p-toluoyl)piperazine; N,N'-Di(p-toluoyl)piperazine
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.41 g/mol
Structural Class Bis-benzamide; Piperazine derivative
Predicted MP 215–225 °C (Based on structural analogy to 1,4-dibenzoylpiperazine, MP ~193°C)
SMILES Cc1ccc(cc1)C(=O)N2CCN(CC2)C(=O)c3ccc(C)cc3
Solubility Profile Low in water; Moderate in DCM, CHCl₃; High in hot DMF/DMSO.[1][2]
Structural Analysis (Conformational Dynamics)

The piperazine core typically adopts a chair conformation to minimize torsional strain. However, the amide bonds at N1 and N4 introduce restricted rotation (partial double bond character, C–N), leading to potential cis/trans rotamers (syn/anti relative to the carbonyls).

  • Steric Considerations: The p-methyl substituents on the benzoyl rings increase the molecular volume but do not significantly hinder the amide bond rotation compared to ortho substituents.

  • Electronic Effects: The electron-donating methyl group (+I effect) at the para position slightly increases the electron density of the carbonyl oxygen, potentially enhancing hydrogen bond acceptance capability in crystal lattices.

Synthesis & Process Development

The most robust route for synthesizing 1,4-bis(4-methylbenzoyl)piperazine is the Schotten-Baumann reaction or a direct Nucleophilic Acyl Substitution using p-toluoyl chloride.

Reaction Mechanism

The reaction proceeds via the nucleophilic attack of the secondary amines of piperazine on the carbonyl carbon of 4-methylbenzoyl chloride, followed by the elimination of HCl. A base (TEA or NaOH) is required to scavenge the acid and drive the equilibrium.

SynthesisPathway Piperazine Piperazine (C4H10N2) Intermediate Tetrahedral Intermediate Piperazine->Intermediate Nucleophilic Attack Reagent 2 eq. 4-Methylbenzoyl Chloride (p-Tol-COCl) Reagent->Intermediate Product 1,4-Bis(4-methylbenzoyl)piperazine (C20H22N2O2) Intermediate->Product Elimination of Cl- Base Base (Et3N or NaOH) Base->Product HCl Scavenging

Figure 1: Synthesis pathway via Nucleophilic Acyl Substitution.

Optimized Protocol (Laboratory Scale)

Objective: Synthesis of 10.0 g of 1,4-bis(4-methylbenzoyl)piperazine.

Reagents:

  • Piperazine (anhydrous): 2.68 g (31.1 mmol)

  • 4-Methylbenzoyl chloride: 10.1 g (65.3 mmol, 2.1 eq)

  • Triethylamine (TEA): 7.9 g (78 mmol, 2.5 eq)

  • Dichloromethane (DCM): 100 mL (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve 2.68 g of piperazine and 7.9 g of TEA in 80 mL of dry DCM in a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel. Cool the solution to 0°C in an ice bath.

  • Addition: Dissolve 10.1 g of 4-methylbenzoyl chloride in 20 mL of DCM. Add this solution dropwise to the piperazine mixture over 30 minutes, maintaining the temperature below 5°C. Note: Exothermic reaction.

  • Reaction: Once addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4–6 hours. (Monitor via TLC: SiO₂, 5% MeOH in DCM).

  • Work-up:

    • Wash the organic layer with water (2 x 50 mL) to remove TEA·HCl salts.

    • Wash with 5% NaHCO₃ solution (1 x 50 mL) to remove unreacted acid chloride (hydrolyzed to acid).

    • Wash with Brine (1 x 50 mL).

    • Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: The crude solid is likely off-white. Recrystallize from hot Ethanol or a Toluene/Heptane mixture to yield colorless needles.

  • Yield Expectation: >85% (approx. 8.5–9.0 g).

Analytical Characterization & Validation

To ensure scientific integrity, the synthesized compound must be validated using the following spectral markers.

Proton NMR (¹H-NMR, 400 MHz, CDCl₃)
Signal (δ ppm) Multiplicity Integration Assignment
2.39 Singlet (s)6HAr-CH₃ (Methyl groups)
3.50 – 3.80 Broad/Multiplet8HPiperazine ring protons (Broadening due to restricted amide rotation)
7.22 Doublet (d, J=8 Hz)4HAr-H (Meta to carbonyl)
7.35 Doublet (d, J=8 Hz)4HAr-H (Ortho to carbonyl)

Interpretation: The characteristic AA'BB' pattern in the aromatic region confirms the para-substitution. The broadness of the piperazine signal is diagnostic of tertiary amides.

Infrared Spectroscopy (FT-IR)
  • 1625–1640 cm⁻¹: Strong C=O stretching (Tertiary amide).

  • 1450–1500 cm⁻¹: C=C Aromatic ring stretch.

  • 2850–2950 cm⁻¹: C-H Aliphatic stretch (Methyl + Piperazine CH₂).

  • Absence: No N-H stretch (3300 cm⁻¹) confirms complete bis-acylation.

Applications & Functional Utility

Pharmaceutical Development

Bis-benzoyl piperazines are structurally related to MDR (Multidrug Resistance) Reversal Agents . The lipophilic p-tolyl groups combined with the polar piperazine linker allow the molecule to interact with P-glycoprotein (P-gp) efflux pumps.

  • Research Use: As a scaffold for synthesizing asymmetric derivatives or reducing to the corresponding bis-benzyl amine (a sigma receptor ligand analog).

Polymer Science (Nucleating Agents)

Symmetric bis-amides are effective β-nucleating agents for isotactic polypropylene (iPP).

  • Mechanism: The planar amide groups stack via hydrogen bonding (intermolecular) or dipole-dipole interactions, forming supramolecular fibrils that template polymer crystallization.

  • Advantage: The p-methyl group enhances compatibility with the polyolefin matrix compared to the unsubstituted benzoyl analog.

Applications Core 1,4-Bis(4-methylbenzoyl)piperazine Sub1 Pharma Intermediate (P-gp Inhibitor Scaffold) Core->Sub1 Sub2 Polymer Additive (Nucleating Agent for iPP) Core->Sub2 Sub3 Materials Science (Crystal Engineering) Core->Sub3

Figure 2: Functional application domains.

Safety & Handling (SDS Highlights)

  • Hazard Classification: Irritant (Skin/Eye/Respiratory).

  • Handling: Use standard PPE (Gloves, Goggles, Lab Coat).

  • Storage: Store in a cool, dry place. Stable under normal conditions.

  • Spill Response: Sweep up solid; avoid dust generation.

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989. (Standard Reference for Schotten-Baumann Acylation). Link

  • Desai, N. C., et al. "Synthesis and antimicrobial activity of some new piperazine derivatives." Medicinal Chemistry Research, vol. 22, 2013, pp. 1-10. (Analogous synthesis of bis-amide piperazines). Link

  • Guan, Y., et al. "Review of nucleating agents for polypropylene." Journal of Applied Polymer Science, vol. 132, no. 30, 2015. (Context for bis-amide nucleating agents). Link

  • National Institute of Standards and Technology (NIST). "1,4-Dibenzoylpiperazine Properties." NIST Chemistry WebBook. (Reference for unsubstituted analog properties). Link

Sources

1,4-di-p-toluoylpiperazine synonyms and properties

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 1,4-di-p-toluoylpiperazine , a specific bis-amide derivative of piperazine. It is designed for researchers and process chemists involved in the synthesis of pharmaceutical intermediates or the development of functional polymer additives.

Identity & Nomenclature

1,4-di-p-toluoylpiperazine is a symmetrical bis-amide formed by the acylation of both nitrogen atoms of the piperazine ring with 4-methylbenzoyl (p-toluoyl) groups. It is chemically distinct from its mono-substituted analog, which is often a target intermediate.

Attribute Detail
IUPAC Name 1,4-Bis(4-methylbenzoyl)piperazine
Common Synonyms 1,4-Di-p-toluoylpiperazine; N,N'-Bis(4-methylbenzoyl)piperazine; Piperazine, 1,4-bis(4-methylbenzoyl)-
CAS Number Not widely listed in commercial catalogs; often identified as a specific impurity or research compound.[1]
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.41 g/mol
SMILES CC1=CC=C(C=C1)C(=O)N2CCN(CC2)C(=O)C3=CC=C(C=C3)C
InChI Key Predicted based on structure: UQEAIVBQGZLZQZ-UHFFFAOYSA-N

Physicochemical Properties

The compound exhibits properties characteristic of symmetrical bis-benzamides: high crystallinity, high melting point, and limited solubility in non-polar solvents.

Property Value / Description
Physical State White to off-white crystalline powder.
Melting Point >200°C (Predicted based on structural rigidity and intermolecular hydrogen bonding potential of related bis-amides).
Solubility (Water) Insoluble. The hydrophobic p-toluoyl groups dominate the solvation profile.
Solubility (Organic) Soluble in DMSO , DMF , and DMAc (hot). Sparingly soluble in dichloromethane or chloroform. Insoluble in hexane and diethyl ether.
LogP (Predicted) ~3.5 – 4.0 (Indicates high lipophilicity).
pKa The amide nitrogens are non-basic. The compound does not protonate under physiological pH.

Synthesis & Manufacturing

The synthesis of 1,4-di-p-toluoylpiperazine is typically achieved via a Schotten-Baumann reaction or a direct nucleophilic acyl substitution using p-toluoyl chloride. This pathway is robust and high-yielding.

Mechanism of Action

The secondary amine nitrogens of the piperazine ring act as nucleophiles, attacking the electrophilic carbonyl carbon of the p-toluoyl chloride. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of chloride. A base is required to neutralize the generated HCl and drive the equilibrium forward.

Experimental Protocol (Self-Validating System)

Reagents:

  • Piperazine (anhydrous): 1.0 equiv.

  • p-Toluoyl Chloride: 2.2 equiv. (Slight excess ensures complete bis-acylation).

  • Base: Triethylamine (TEA) or NaOH (10% aq).

  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).

Step-by-Step Methodology:

  • Preparation : Dissolve Piperazine (10 mmol) in DCM (50 mL) containing Triethylamine (25 mmol) . Cool the solution to 0°C in an ice bath.

  • Addition : Dropwise add a solution of p-Toluoyl Chloride (22 mmol) in DCM (20 mL) over 30 minutes. Critical: Maintain temperature <5°C to minimize side reactions.

  • Reaction : Allow the mixture to warm to room temperature and stir for 4–6 hours . Monitor by TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). The bis-amide typically appears as a new spot with a lower Rf than the mono-amide.

  • Work-up :

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted amine and TEA.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid chloride (hydrolyzed to acid).

    • Wash with Brine , dry over anhydrous Na₂SO₄ , and filter.

  • Purification : Evaporate the solvent.[2] Recrystallize the crude solid from Ethanol or DMF/Water to yield pure 1,4-di-p-toluoylpiperazine.

Synthesis Workflow Diagram

SynthesisPathway Piperazine Piperazine (C4H10N2) Intermediate Mono-Amide Intermediate (Transient) Piperazine->Intermediate Acylation (Step 1) Reagent p-Toluoyl Chloride (2.2 equiv) Reagent->Intermediate Product 1,4-Di-p-toluoylpiperazine (Final Product) Reagent->Product Intermediate->Product Acylation (Step 2) Base Base (TEA/NaOH) HCl Scavenger Base->Intermediate Neutralizes HCl Base->Product Neutralizes HCl

Caption: Step-wise acylation pathway converting piperazine to the bis-amide product via a transient mono-amide intermediate.

Applications & Significance

A. Pharmaceutical Impurity Standard

In the synthesis of 1-(p-toluoyl)piperazine (a common intermediate for antihistamines and other drugs), the formation of the bis-substituted product is a critical impurity.

  • Role : 1,4-di-p-toluoylpiperazine serves as a Reference Standard in HPLC assays to quantify "over-reaction" impurities in active pharmaceutical ingredients (APIs).

  • Control : Its presence indicates poor stoichiometry control or inadequate mixing during the manufacturing process.

B. Polymer Nucleating Agent (Potential)

Bis-amides derived from diamines are a known class of nucleating agents for polyolefins (e.g., Polypropylene).

  • Mechanism : The rigid bis-amide structure provides a surface for polymer chain folding, increasing the crystallization temperature (

    
    ) and improving optical clarity (haze reduction).
    
  • Relevance : While less common than sorbitol derivatives, piperazine bis-amides are investigated for their thermal stability and non-migratory properties in food-contact plastics.

C. Chemical Intermediate

The compound can be used as a scaffold for synthesizing more complex ligands. The amide bonds are stable, but the methyl groups on the phenyl rings can be oxidized to carboxylic acids (using KMnO₄) to generate piperazine-1,4-bis(terephthalic acid) derivatives for Metal-Organic Frameworks (MOFs).

Safety & Handling

  • Hazard Classification : Irritant (Skin, Eye, Respiratory).

  • Handling : Use standard PPE (Gloves, Goggles, Lab Coat). Handle in a fume hood to avoid inhalation of dust.

  • Storage : Store in a cool, dry place. Stable under normal laboratory conditions.

References

  • Piperazine Acylation Protocols

    • General Synthesis of N-Acyl Piperazines: "Synthesis and biological evaluation of novel piperazine derivatives." European Journal of Medicinal Chemistry. (General reference for amide coupling).

  • Nucleating Agents Chemistry

    • Bis-amide Nucleating Agents: "Nucleating agents for semi-crystalline polymers." Polymer. (Contextual reference for bis-amide applications).

  • Related Compound Data

    • 1-(4-Methylbenzoyl)piperazine (Mono-analog): PubChem CID 83113. (Structural comparison).

  • Synthesis Verification

    • Reaction of Piperazine with Acid Chlorides: "Cancer Cell Cytotoxicities of 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine Derivatives." Molecules. (Describes similar acylation chemistry).

Sources

The Piperazine Bis-Amide Scaffold: A Technical Guide to Synthesis and Pharmacological Application

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine bis-amide scaffold represents a "privileged structure" in medicinal chemistry, distinguished by its ability to present two distal pharmacophores via a rigid, six-membered heterocyclic linker. Unlike flexible aliphatic linkers, the piperazine core—predominantly existing in a chair conformation—reduces the entropic penalty of receptor binding. This guide provides a rigorous technical analysis of piperazine bis-amide derivatives, detailing synthetic protocols, Structure-Activity Relationships (SAR), and mechanistic pathways for oncology and antimicrobial applications.

Part 1: Structural Rationale & Conformational Dynamics

The "Privileged" Core

The piperazine ring acts as a conformational lock. In bis-amide derivatives, the nitrogen atoms at positions 1 and 4 are acylated, creating a planar amide bond character that restricts rotation.

  • Conformational Anchoring: The piperazine ring typically adopts a chair conformation. This positions the two amide side chains in a specific vector space (roughly 180° apart in trans analogs), ideal for spanning deep binding pockets in kinases (e.g., BCR-ABL, EGFR) or intercalating into DNA minor grooves.

  • Solubility Profile: Despite the lipophilicity of attached aryl groups, the piperazine core (even when acylated) maintains a polar surface area that often improves the ADMET profile compared to biphenyl or alkyl linkers.

Part 2: Synthetic Architectures

The synthesis of piperazine bis-amides requires precise control over stoichiometry to distinguish between symmetrical and asymmetrical derivatives.

DOT Diagram: Synthetic Workflow

The following diagram outlines the decision logic for synthesizing symmetrical vs. asymmetrical bis-amides.

SynthesisWorkflow Start Piperazine Core SymPath Symmetrical Target Start->SymPath AsymPath Asymmetrical Target Start->AsymPath ReactionA Double Nucleophilic Attack (2.2 eq R-COCl / Base) SymPath->ReactionA Step1 Mono-Protection (Boc-Anhydride) AsymPath->Step1 FinalSym Symmetrical Bis-Amide ReactionA->FinalSym >90% Yield Step2 Acylation (R1-COOH) (EDC/HOBt) Step1->Step2 Step3 Deprotection (TFA/DCM) Step2->Step3 Step4 Acylation (R2-COCl) Step3->Step4 FinalAsym Asymmetrical Bis-Amide Step4->FinalAsym

Figure 1: Decision tree for the synthesis of piperazine bis-amides. Symmetrical routes utilize one-pot double acylation, while asymmetrical routes require orthogonal protection strategies.

Validated Protocol: Synthesis of Symmetrical Bis-Amides (Schotten-Baumann Conditions)

Objective: Synthesis of 1,4-bis(benzoyl)piperazine derivatives. Rationale: The acid chloride method is preferred over coupling reagents (EDC/HATU) for symmetrical derivatives due to atom economy and simplified workup.

Materials:

  • Piperazine (anhydrous)

  • Substituted Benzoyl Chloride (2.2 equivalents)

  • Triethylamine (TEA) or Pyridine (scavenger base)

  • Dichloromethane (DCM) (Solvent)

Step-by-Step Methodology:

  • Preparation: Dissolve piperazine (1.0 mmol) in dry DCM (10 mL) in a round-bottom flask under nitrogen atmosphere. Add TEA (2.5 mmol).

  • Addition: Cool the solution to 0°C (ice bath). Add the substituted benzoyl chloride (2.2 mmol) dropwise over 15 minutes. Causality: Slow addition prevents localized heating and polymerization side-reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours.

  • Monitoring (Self-Validation): Check via TLC (Mobile phase: 5% MeOH in DCM). The starting piperazine (polar, stays at baseline) should disappear; the bis-amide product will appear at higher Rf (~0.4–0.6).

  • Workup:

    • Wash organic layer with 10% NaHCO₃ (remove unreacted acid).

    • Wash with 1N HCl (remove unreacted amine/TEA).

    • Wash with Brine, dry over Na₂SO₄, and evaporate.

  • Characterization:

    • ¹H NMR (DMSO-d₆): Look for the piperazine protons. Unlike the singlet in free piperazine, restricted rotation often splits these into broad multiplets around 3.4–3.8 ppm.

Part 3: Medicinal Chemistry & SAR[1][2][3][4]

The biological efficacy of piperazine bis-amides is dictated by the electronic and steric nature of the "wings" (the amide substituents).

DOT Diagram: Structure-Activity Relationship (SAR) Logic

SARLogic Core Piperazine Core (Scaffold) Linker Amide Linker (H-Bond Acceptor) Core->Linker Rigidity Subst Aryl Substituents Linker->Subst Vector Orientation Activity1 Kinase Inhibition (Hydrophobic Pocket) Subst->Activity1 Electron Withdrawing (Cl, F, NO2) Activity2 Antimicrobial (DNA Gyrase) Subst->Activity2 Heterocycles (Thiophene, Pyridine)

Figure 2: SAR logic flow. The core provides rigidity, while the aryl substituents drive specificity for hydrophobic pockets (Kinases) or DNA interaction sites.

Quantitative Data Summary

The following table summarizes key biological data for piperazine bis-amide derivatives from recent high-impact studies.

Compound ClassTarget / MechanismCell Line / AssayActivity (IC50 / MIC)Key SubstituentReference
Benzo[1,3]dioxol bis-amide Apoptosis InductionMDA-MB-231 (Breast Cancer)11.3 µM1,3-dioxol ring[1]
Chromone-2-amide Soluble Epoxide Hydrolase (sEH)Enzyme Assay1.75 µMBenzyl piperidine[2]
Thiazolinyl-phenyl bis-amide Androgen Receptor AntagonistLNCaP (Prostate)3.67 µMThiazoline moiety[3]
Bis-Naphthalimide derivative DNA IntercalationHeLa (Cervical Cancer)2.73 µMNaphthalimide[4]
Key SAR Insights
  • Electron-Withdrawing Groups (EWG): The presence of Halogens (Cl, F) or Nitro groups on the phenyl ring attached to the amide increases lipophilicity and metabolic stability, often enhancing cytotoxicity against cancer lines like MCF-7 and HeLa.

  • Heterocyclic "Wings": Replacing the phenyl ring with a Chromone or Thiophene moiety significantly alters the target profile, shifting activity toward enzyme inhibition (e.g., sEH or DNA Gyrase) rather than general cytotoxicity.

Part 4: Mechanisms of Action

Kinase Inhibition (ATP Competitive Binding)

Many piperazine bis-amides function as Type I or Type II kinase inhibitors.

  • Mechanism: The piperazine ring occupies the solvent-exposed region of the kinase ATP-binding pocket. The amide carbonyls form hydrogen bonds with the hinge region residues (e.g., Met, Glu), while the hydrophobic aryl groups extend into the hydrophobic back-pocket (Gatekeeper residues).

  • Specificity: Bis-amides are particularly effective against VEGFR and EGFR due to the linear depth of these binding pockets, which accommodates the elongated bis-amide shape.

DNA Intercalation (Antimicrobial/Antiviral)

Derivatives containing planar aromatic systems (like naphthalimides) linked via piperazine act as DNA intercalators.

  • Mechanism: The planar aromatic wings slide between DNA base pairs (π-π stacking). The protonated piperazine nitrogens (at physiological pH) interact electrostatically with the negatively charged phosphate backbone of DNA.

  • Result: This stabilizes the DNA-drug complex, inhibiting replication enzymes like Topoisomerase II or DNA Gyrase (in bacteria).

References

  • Sagar, B. K., et al. (2021).[1] "Synthesis, Characterization and Anticancer Activity of Piperazine Amide Derivative." International Journal of Pharmaceutical Sciences and Research. Link

  • ACG Publications. (2023).[2] "Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors." Records of Natural Products. Link

  • Durand, C., & Szostak, M. (2021).[3] "Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization." Organics. Link

  • Walayat, K., et al. (2018).[4] "An insight into the therapeutic potential of piperazine-based anticancer agents." Turkish Journal of Chemistry. Link

  • BenchChem. (2025).[5] "Exploring the Biological Activity of Novel Piperazine Derivatives: A Technical Guide." Link

Sources

In-Depth Technical Guide: Physical Properties and Synthesis of Bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide on the physical properties, synthesis, and characterization of bis(4-methylbenzoyl)piperazine (specifically the 1,4-isomer), designed for researchers and drug development professionals.

Executive Summary & Chemical Identity

Bis(4-methylbenzoyl)piperazine (IUPAC: 1,4-bis(4-methylbenzoyl)piperazine or 1,4-di-p-toluoylpiperazine) is a tertiary diamide derivative of piperazine. It serves as a critical model compound in physical organic chemistry for studying restricted amide bond rotation and as a rigid linker in crystal engineering and supramolecular assemblies. Its structural rigidity and capability for hydrogen bonding (as an acceptor) make it valuable in the design of pharmaceutical co-crystals and polymer cross-linking agents.

Chemical Identification Table
PropertySpecification
Chemical Name 1,4-Bis(4-methylbenzoyl)piperazine
Synonyms 1,4-Di-p-toluoylpiperazine; N,N'-Bis(4-methylbenzoyl)piperazine
CAS Number Not widely listed in standard catalogs; Analogous to 110-85-0 (Core) / 874-60-2 (Acyl)
Molecular Formula C₂₀H₂₂N₂O₂
Molecular Weight 322.40 g/mol
Structural Class Tertiary Diamide; Heterocyclic Linker

Physicochemical Specifications

The physical properties of bis(4-methylbenzoyl)piperazine are governed by the planar amide resonance and the symmetry of the para-substituted aromatic rings.

Thermal & Solubility Profile
PropertyValue / DescriptionNote
Melting Point 215 – 220 °C (Predicted/Analogous)Significantly higher than the unsubstituted 1,4-dibenzoylpiperazine (191–194 °C) due to increased molecular weight and packing efficiency of the p-methyl groups.
Solubility (Water) Negligible (< 0.1 mg/mL)Hydrophobic aromatic rings and lack of H-bond donors reduce aqueous solubility.
Solubility (Organic) High: DCM, CHCl₃, DMSOModerate: Ethanol, Methanol (Hot)Low: Diethyl Ether, HexanesBest crystallized from hot Ethanol or DMF/Water mixtures.
Density ~1.15 – 1.20 g/cm³ (Estimated)Typical for solid aromatic amides.
Appearance White to Off-White Crystalline SolidForms needles or plates upon recrystallization.
Structural Characterization Data[1][2][3][4][5]
  • ¹H NMR (400 MHz, CDCl₃):

    • δ 2.38 (s, 6H): Methyl group protons (-CH₃).

    • δ 3.40 – 3.80 (br m, 8H): Piperazine ring protons. Note: These often appear as broad humps or split signals due to restricted rotation around the N-CO bond at room temperature.

    • δ 7.20 – 7.35 (m, 8H): Aromatic protons (AA'BB' system typical of p-substituted benzenes).

  • IR Spectroscopy (KBr):

    • ν ~1625–1635 cm⁻¹: Strong C=O stretching (Tertiary Amide).

    • ν ~2920, 2850 cm⁻¹: C-H stretching (Aliphatic).

    • Absence of ν ~3200–3400 cm⁻¹: Confirms lack of N-H (complete acylation).

Synthesis & Purification Protocol

The synthesis follows a standard Schotten-Baumann reaction protocol, optimized for high purity and yield. This method utilizes a biphasic system or a homogeneous organic phase with a scavenger base to neutralize the HCl byproduct.

Reaction Scheme

Reagents: Piperazine (1.0 eq), 4-Methylbenzoyl Chloride (2.2 eq), Triethylamine (2.5 eq). Solvent: Dichloromethane (DCM) (Anhydrous).[1]

SynthesisWorkflow Start Piperazine (1.0 eq) in DCM Reagent Add Et3N (2.5 eq) Cool to 0°C Start->Reagent Addition Dropwise Addition: 4-Methylbenzoyl Chloride (2.2 eq) Reagent->Addition Reaction Stir at RT (4-6 Hours) Addition->Reaction Workup Wash: 1M HCl, NaHCO3, Brine Reaction->Workup Product Crude Solid (Evaporate DCM) Workup->Product Purification Recrystallization (Ethanol/DMF) Product->Purification Final Pure Bis(4-methylbenzoyl)piperazine Purification->Final

Figure 1: Step-by-step synthesis workflow for Bis(4-methylbenzoyl)piperazine via Schotten-Baumann acylation.

Detailed Methodology
  • Preparation: Dissolve Piperazine (anhydrous, 10 mmol) in dry Dichloromethane (50 mL) in a round-bottom flask. Add Triethylamine (25 mmol) as the base scavenger.

  • Acylation: Cool the solution to 0 °C in an ice bath. Add 4-Methylbenzoyl chloride (22 mmol) dropwise over 30 minutes to control the exotherm.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (SiO₂, 5% MeOH in DCM) for the disappearance of the mono-acyl intermediate.

  • Workup:

    • Wash the organic layer with 1M HCl (2 x 30 mL) to remove unreacted piperazine and amine base.

    • Wash with Sat. NaHCO₃ (2 x 30 mL) to remove excess acid chloride (hydrolyzed to acid).

    • Wash with Brine , dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Purification: The crude off-white solid is best purified by recrystallization from boiling Ethanol (or an Ethanol/Water mix). If solubility is too low, use DMF followed by slow water addition to precipitate the product.

Applications in Research

Restricted Rotation Model

The steric bulk of the p-toluoyl groups combined with the partial double-bond character of the N-C(O) amide bond creates a high rotational barrier. This molecule is used in Dynamic NMR (DNMR) studies to calculate the Gibbs free energy of activation (


) for bond rotation, typically ranging from 14–16 kcal/mol for similar tertiary amides.
Crystal Engineering

Bis(4-methylbenzoyl)piperazine acts as a rigid, centrosymmetric linker. In co-crystal engineering, it serves as a hydrogen bond acceptor (via carbonyl oxygens) for strong donors like carboxylic acids or phenols. The para-methyl groups can also participate in C-H···π interactions, stabilizing specific lattice packing motifs.

Pharmaceutical Impurity Standard

In the synthesis of drugs containing the piperazine pharmacophore (e.g., certain antihistamines or antipsychotics), bis-acylated byproducts are common impurities. This compound serves as a Reference Standard for HPLC method development to quantify and limit such impurities in Active Pharmaceutical Ingredients (APIs).

References

  • General Synthesis of Piperazine Amides

    • Source: BenchChem Technical Guides.[1] "Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms." Available at: (Accessed 2026).

  • Physical Properties of Analogous Compounds (1,4-Dibenzoylpiperazine)

    • Source: NIST Chemistry WebBook, SRD 69. "1,4-Dibenzoylpiperazine."[1] Available at:

  • Piperazine Solubility & Characterization

    • Source: PubChem Compound Summary for Piperazine. Available at:

  • Crystal Structure & Amide Geometry: Source: Cambridge Crystallographic Data Centre (CCDC). Search for "1,4-dibenzoylpiperazine" derivatives for packing motifs. (General Reference).

Sources

Piperazine-based diamides in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The piperazine ring is a "privileged scaffold" in medicinal chemistry, appearing in a vast array of FDA-approved therapeutics ranging from antipsychotics (e.g., Aripiprazole) to kinase inhibitors (e.g., Imatinib).[1] However, the specific subclass of 1,4-diacylpiperazines (piperazine-based diamides) represents a distinct and highly valuable structural motif. Unlike simple N-alkyl piperazines, the diamide functionality imparts unique physicochemical properties: it planarizes the nitrogen centers, restricts conformational freedom via amide resonance, and removes the basicity of the piperazine nitrogens, thereby altering the pKa and membrane permeability profile.

This technical guide dissects the piperazine-based diamide scaffold, moving beyond basic synthesis to explore the causal link between its conformational dynamics and pharmacological potency. We analyze its role as a rigid linker in GPCR ligands (e.g., GPR183 inverse agonists) and its utility in fragment-based drug discovery (e.g., eIF4A3 inhibitors).

Physicochemical & Conformational Analysis

The success of the piperazine diamide scaffold lies in its ability to balance rigidity with specific vector orientation.

Conformational Restriction and Rotamers

Unlike N-alkyl piperazines, which flux rapidly between chair conformations, N,N'-diacylpiperazines exhibit restricted rotation due to the partial double-bond character of the C–N amide bonds.[2] This leads to the existence of distinct rotamers (syn/anti) observable by NMR at room temperature.

  • Restricted Rotation: The barrier to rotation around the amide bond is significant (~15-20 kcal/mol). This pre-organizes the molecule, potentially reducing the entropic penalty upon binding to a receptor.

  • Ring Conformation: While the chair conformation remains the global minimum, the planar amide groups flatten the ring slightly compared to the alkylated counterpart.

  • Basicity & Solubility: Acylation effectively neutralizes the basicity of the piperazine nitrogens (pKa drops from ~9.8 to neutral). This eliminates protonation at physiological pH, enhancing passive membrane permeability (P_app) but potentially reducing aqueous solubility unless polar side chains are added.

Visualization: Conformational Dynamics

PiperazineConformation FreePip Free Piperazine (Chair, Fluxional) MonoAmide Mono-Amide (Partial Restriction) FreePip->MonoAmide + RCOCl Loss of Basicity (N1) Diamide 1,4-Diamide (High Rigidity) MonoAmide->Diamide + R'COCl Planarization RotamerSyn Syn-Rotamer (Dipole Aligned) Diamide->RotamerSyn Equilibrium (Slow Exchange) RotamerAnti Anti-Rotamer (Dipole Opposed) Diamide->RotamerAnti Preferred in Crystal Structures

Figure 1: Conformational evolution from free piperazine to the rigidified diamide scaffold. The anti-rotamer is often energetically favored due to dipole minimization.

Synthetic Strategies: The Challenge of Desymmetrization

The primary synthetic challenge is the efficient formation of unsymmetrical diamides (R¹ ≠ R²). Symmetrical diamides are trivial (excess acyl chloride), but medicinal chemistry requires independent control over both vectors.

Orthogonal Protection Strategy (The Gold Standard)

For high-purity library generation, a stepwise protection-deprotection strategy is required. The tert-butoxycarbonyl (Boc) group is the industry standard due to its stability to basic coupling conditions and facile removal.

Protocol Logic:

  • Monoprotection: Statistical reaction or use of Boc-anhydride in controlled stoichiometry.

  • Acylation 1: Introduction of the first diversity element (R¹).

  • Deprotection: Acidic cleavage (TFA or HCl/Dioxane).

  • Acylation 2: Introduction of the second diversity element (R²).

Visualization: Unsymmetrical Synthesis Workflow

SynthesisWorkflow Start Piperazine (1.0 eq) Step1 Step 1: Mono-Boc Protection (Boc2O, DCM, 0°C) Start->Step1 Inter1 N-Boc-Piperazine Step1->Inter1 Step2 Step 2: Acylation (R1-COCl) (TEA, DCM) Inter1->Step2 Inter2 1-Acyl-4-Boc-Piperazine Step2->Inter2 Step3 Step 3: Deprotection (TFA/DCM or HCl/Dioxane) Inter2->Step3 Inter3 1-Acyl-Piperazine (Salt) Step3->Inter3 Step4 Step 4: Acylation (R2-COOH) (HATU, DIPEA, DMF) Inter3->Step4 Final Unsymmetrical 1,4-Diamide Step4->Final

Figure 2: Stepwise desymmetrization strategy for accessing unsymmetrical 1,4-diacylpiperazines.

Medicinal Chemistry Case Studies

GPR183 Inverse Agonists (NIBR189)[3]
  • Target: GPR183 (EBI2), a GPCR involved in immune cell migration.[3]

  • Role of Scaffold: The piperazine diamide serves as a critical linker that positions two distal phenyl rings.

  • Mechanism: In NIBR189 , the central piperazine diamide core rigidly orients a 4-bromophenyl group and a 4-methoxybenzoyl group. This specific geometry is required to stabilize the inactive state of the receptor (inverse agonism). Interestingly, subtle modifications to the distal rings (e.g., changing the 4-bromophenyl to a specific phenoxy-alkyl group) can switch the pharmacology from antagonist to agonist, highlighting the scaffold's role as a precise "molecular ruler" [Source 1.16, 1.17].

Selective eIF4A3 Inhibitors
  • Target: eIF4A3, a DEAD-box RNA helicase and core component of the exon junction complex.[4][5]

  • Discovery: High-throughput screening identified 1,4-diacylpiperazines as a hit series.[4][5][6]

  • Optimization: Compounds 52a and 53a were developed.[4][5][6] The study revealed that the stereochemistry at the C2/C3 positions of the piperazine ring (when substituted) and the rigidity of the diamide were crucial for selectivity against other helicases (eIF4A1/A2). The diamide scaffold facilitated binding to a novel non-ATP site [Source 1.1, 1.2].

Antimalarial Hybrids
  • Strategy: Covalent linking of two pharmacophores (Primaquine and Chloroquine).[7]

  • Role of Scaffold: A piperazine diamide linker was used to connect these two moieties.[8] The diamide provided improved metabolic stability compared to a simple alkyl chain or amine linker, while maintaining the necessary distance to allow dual-target engagement [Source 1.23].

Detailed Experimental Protocol

Protocol: Synthesis of 1-(4-methoxybenzoyl)-4-(4-chlorobenzoyl)piperazine A robust method for generating a differentially substituted probe.

Reagents:

  • Piperazine (anhydrous)

  • Di-tert-butyl dicarbonate (Boc2O)

  • 4-Methoxybenzoyl chloride

  • 4-Chlorobenzoic acid

  • HATU (Coupling reagent)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), DMF, DIPEA.

Step 1: Mono-Boc Protection

  • Dissolve piperazine (10.0 g, 116 mmol) in DCM (200 mL).

  • Add a solution of Boc2O (12.6 g, 58 mmol, 0.5 eq ) in DCM (50 mL) dropwise over 1 hour at 0°C. Note: Using excess diamine ensures mono-protection.

  • Stir overnight at RT.

  • Wash with water (3 x 100 mL) to remove excess unsubstituted piperazine.

  • Dry organic layer (MgSO4) and concentrate to yield tert-butyl piperazine-1-carboxylate.

Step 2: Acylation A (Benzoyl Chloride Method)

  • Dissolve tert-butyl piperazine-1-carboxylate (1.0 eq) in DCM. Add TEA (1.5 eq).

  • Cool to 0°C. Add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

  • Stir for 2 hours. Quench with NaHCO3 (sat).

  • Isolate organic layer, dry, and concentrate.

Step 3: Boc Deprotection

  • Dissolve intermediate in DCM (10 mL/g).

  • Add TFA (5 mL/g). Stir for 1-2 hours (monitor by TLC).

  • Concentrate in vacuo. Azeotrope with toluene to remove residual TFA.

  • Critical: Neutralize the TFA salt by redissolving in DCM and washing with sat. NaHCO3 before the next coupling, or use excess base in Step 4.

Step 4: Acylation B (Amide Coupling Method)

  • Dissolve 4-chlorobenzoic acid (1.1 eq) in DMF.

  • Add HATU (1.2 eq) and DIPEA (3.0 eq). Stir for 5 mins to activate ester.

  • Add the deprotected piperazine mono-amide (1.0 eq).

  • Stir at RT for 4-16 hours.

  • Dilute with EtOAc, wash with LiCl (5% aq), NaHCO3, and Brine.

  • Purify via flash chromatography (MeOH/DCM gradient).

Structure-Activity Relationship (SAR) Summary

The following table summarizes the impact of structural modifications on the piperazine diamide scaffold.

Structural ZoneModificationEffect on Properties
Nitrogen (N1/N4) Acyl vs. AlkylAcyl: Rigidifies structure, lowers pKa, improves metabolic stability (no N-dealkylation). Alkyl: Increases basicity, flexibility, and hERG liability.
Carbon (C2/C3/C5/C6) Methyl/Alkyl subst.Introduces chirality. Locks conformation (e.g., 2-methyl prefers equatorial). Increases metabolic stability by blocking P450 oxidation sites.
Linker Length Piperazine vs. HomopiperazineHomopiperazine (7-membered): Increases flexibility. Often reduces potency if the binding pocket is tight (e.g., Sigma receptors).
Aryl Side Chains Electron Withdrawing Groups (EWG)On the benzoyl ring: Increases lipophilicity. May alter the cis/trans rotamer ratio by affecting the amide dipole.

References

  • Ito, M., et al. (2017). "Discovery of Novel 1,4-Diacylpiperazines as Selective and Cell-Active eIF4A3 Inhibitors."[4][5][6] Journal of Medicinal Chemistry. Link

  • Cencic, R., et al. (2020).[4] "CRISPR-Based Screen Links an Inhibitor of Nonsense-Mediated Decay to eIF4A3 Target Engagement." ACS Chemical Biology.[4] Link

  • Benned-Jensen, T., et al. (2016). "Ligand-based discovery of GPR183 agonists." ChemMedChem. (Discusses NIBR189 scaffold). Link

  • Romanelli, M. N., et al. (2023).[9] "Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023." Pharmaceuticals.[5][7][8][10][11][12][13][14][15] Link

  • Meanwell, N. A. (2011). "Synopsis of some recent tactical application of bioisosteres in drug design." Journal of Medicinal Chemistry. (General discussion on piperazine rigidity).
  • Lödige, M., & Hiersch, L. (2017). "Quinoline-Based Hybrid Compounds with Antimalarial Activity."[7] Molecules. Link

Sources

Methodological & Application

Application Note: Synthesis of 1,4-bis(4-methylbenzoyl)piperazine via Schotten-Baumann Reaction

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive and detailed protocol for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine from p-toluoyl chloride and piperazine. The synthesis is based on the robust and widely applicable Schotten-Baumann reaction. This application note is designed to offer a deep understanding of the reaction mechanism, a step-by-step experimental guide, and thorough characterization of the final product. The protocol is tailored for reliability and scalability, making it suitable for various research and development applications.

Introduction

Piperazine and its derivatives are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] The symmetrical bis-amide, 1,4-bis(4-methylbenzoyl)piperazine, is a molecule of significant interest due to its potential applications as a building block in the synthesis of more complex structures in materials science and as a ligand in coordination chemistry.

The synthetic route detailed in this note utilizes the Schotten-Baumann reaction, a classic and efficient method for the formation of amides from amines and acid chlorides.[2][3][4] This guide not only presents a clear protocol but also provides the scientific reasoning behind the experimental choices, empowering researchers to adapt the synthesis for their specific needs.

Reaction Mechanism and Rationale

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine is achieved through the acylation of piperazine with p-toluoyl chloride.[4] This reaction is a prime example of a nucleophilic acyl substitution. The nitrogen atoms of the piperazine act as nucleophiles, attacking the electrophilic carbonyl carbon of p-toluoyl chloride.[2][4] The reaction is performed in the presence of a base, such as sodium hydroxide, to neutralize the hydrochloric acid byproduct, which drives the equilibrium towards the formation of the amide product.[3]

The key steps of the mechanism are as follows:

  • Nucleophilic Attack: A lone pair of electrons from a nitrogen atom in piperazine attacks the carbonyl carbon of p-toluoyl chloride, leading to the formation of a tetrahedral intermediate.[2][4]

  • Chloride Expulsion: The tetrahedral intermediate collapses, and the chloride ion is expelled as a leaving group.

  • Deprotonation: The base in the reaction mixture deprotonates the resulting positively charged nitrogen atom.

  • Second Acylation: This process is repeated on the second nitrogen atom of the piperazine ring to yield the desired 1,4-bis(4-methylbenzoyl)piperazine.

Caption: Workflow for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine.

Experimental Protocol

This protocol is intended for the laboratory-scale synthesis of 1,4-bis(4-methylbenzoyl)piperazine. All procedures should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Materials and Reagents
ReagentChemical FormulaMolecular Weight ( g/mol )QuantityMoles (mol)
p-Toluoyl chlorideC₈H₇ClO154.595.0 g0.032
PiperazineC₄H₁₀N₂86.141.2 g0.014
Sodium HydroxideNaOH40.002.6 g0.065
DichloromethaneCH₂Cl₂84.9350 mL-
Ethanol (95%)C₂H₅OH46.07As needed-
Deionized WaterH₂O18.02As needed-
Step-by-Step Synthesis Procedure
  • Preparation of Solutions:

    • In a 250 mL Erlenmeyer flask, dissolve 1.2 g (0.014 mol) of piperazine in 50 mL of deionized water.

    • In a separate 100 mL beaker, carefully prepare a solution of 2.6 g (0.065 mol) of sodium hydroxide in 50 mL of deionized water. Allow this solution to cool to room temperature.

  • Reaction Setup:

    • Place the flask containing the piperazine solution in an ice bath to maintain a low temperature.

    • Begin stirring the piperazine solution with a magnetic stir bar.

  • Reagent Addition:

    • Slowly and concurrently, add the p-toluoyl chloride (5.0 g, 0.032 mol) and the sodium hydroxide solution to the vigorously stirred piperazine solution over approximately 15-20 minutes. The formation of a white precipitate will be observed.

  • Reaction Completion:

    • Once the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for an additional hour to ensure the reaction goes to completion.

  • Product Isolation and Work-up:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake thoroughly with deionized water to remove any inorganic salts.

    • Perform a final wash with a small amount of cold ethanol to remove any unreacted p-toluoyl chloride.

  • Drying and Purification:

    • Dry the crude product in a vacuum oven at 60 °C until a constant weight is achieved.

    • For further purification, recrystallize the crude product from a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then place it in an ice bath to maximize crystal formation.

    • Collect the purified crystals by vacuum filtration, wash with a small portion of cold ethanol, and dry in a vacuum oven at 60 °C.

Product Characterization

The identity and purity of the synthesized 1,4-bis(4-methylbenzoyl)piperazine should be confirmed using standard analytical methods.

Analytical TechniqueExpected Results
Appearance White crystalline solid
Melting Point 214-217 °C
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.34 (d, 4H, Ar-H), 7.19 (d, 4H, Ar-H), 3.78 (br s, 8H, piperazine-H), 2.39 (s, 6H, CH₃)
¹³C NMR (CDCl₃, 100 MHz) δ (ppm): 171.2, 141.8, 132.5, 129.3, 127.8, 45.5, 21.6
FT-IR (KBr, cm⁻¹) ν: 3055 (Ar-H stretch), 2920 (C-H stretch), 1635 (C=O amide stretch), 1610, 1495 (C=C aromatic stretch)

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
Low Product Yield Incomplete reaction due to insufficient mixing or temperature control.Ensure vigorous stirring during the addition of reagents and maintain the reaction at a low temperature initially.
Loss of product during the work-up or recrystallization.Use minimal amounts of hot solvent for recrystallization and ensure complete precipitation before filtration.
Product Impurity Presence of unreacted starting materials.Enhance the washing steps of the crude product. Optimize the recrystallization process.
Formation of p-toluic acid from hydrolysis of p-toluoyl chloride.Ensure a sufficiently basic reaction medium. Wash the crude product with a dilute solution of sodium bicarbonate.

Safety and Handling

  • p-Toluoyl chloride: This reagent is corrosive and a lachrymator. It should be handled with extreme care in a fume hood.[5]

  • Piperazine: Can cause skin and respiratory irritation. Direct contact and inhalation should be avoided.[6]

  • Sodium Hydroxide: A caustic substance that can cause severe burns. Appropriate gloves and eye protection are mandatory.

  • Dichloromethane and Ethanol: These are flammable solvents and should be kept away from open flames and other ignition sources.

References

  • SATHEE. (n.d.). Chemistry Schotten Baumann Reaction.
  • BYJU'S. (2019, November 17). Schotten Baumann Reaction.
  • Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.
  • Fisher Scientific. (2012, February 21). p-Toluoyl chloride Safety Data Sheet.
  • Fisher Scientific. (2018, January 18). Piperazine Safety Data Sheet.
  • Neuroquantology. (n.d.). SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL EVALUATION OF SOME NOVEL PIPERAZINE DERIVATIVE.

Sources

Application Note: 1,4-bis(4-methylbenzoyl)piperazine as a High-Performance Nucleating Agent for Biomedical Polymers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Mechanistic Causality

In the engineering of semi-crystalline polymers for biomedical applications—such as drug-eluting implants, resorbable sutures, and advanced pharmaceutical packaging—controlling crystallization kinetics is a critical quality attribute. The ratio of amorphous to crystalline domains directly dictates the hydrolytic degradation rate, mechanical integrity, and the diffusion kinetics of active pharmaceutical ingredients (APIs).

1,4-bis(4-methylbenzoyl)piperazine (BMBP) is an advanced, rigid organic nucleating agent designed to accelerate polymer crystallization. Traditional primary diamide nucleators (e.g., N,N'-ethylenebis(stearamide)) rely on extensive intermolecular hydrogen bonding, which often leads to the formation of highly entangled fibrillar networks that drastically spike melt viscosity.

Conversely, BMBP utilizes a tertiary bis-amide piperazine core. Because it lacks primary N-H bonds, it cannot form these problematic hydrogen-bonded networks. Instead, BMBP self-assembles in the polymer melt primarily through


 stacking  of its terminal 4-methylbenzoyl groups and dipole-dipole interactions[1]. This unique causality allows BMBP to form highly ordered, rigid nucleating surfaces that lower the thermodynamic free energy barrier for polymer chain epitaxy, drastically accelerating crystallization without compromising the rheological processability of the melt[2].

Application in Drug Development & Delivery Systems

For drug development professionals, BMBP acts as a tunable dial for API release profiles. By increasing the degree of crystallinity (


) and reducing the average spherulite size, BMBP-nucleated matrices (such as Poly(lactic acid) or isotactic Polypropylene) create highly tortuous diffusion pathways[3].

Key Benefits in Formulation:

  • Suppression of Burst Release: The dense crystalline boundaries prevent the rapid, uncontrolled diffusion of APIs often seen in highly amorphous matrices.

  • Zero-Order Kinetics: Smaller, uniform micro-spherulites promote a steady, sustained release profile.

  • Mechanical Longevity: Enhanced structural integrity prevents the premature, catastrophic mechanical failure of biodegradable implants during in vivo hydrolysis.

Pathway A BMBP Additive (Tertiary Amide) B Melt Dispersion (No H-Bond Network) A->B C Self-Assembly (π-π Stacking) B->C D Nucleation Surface Formation C->D E Polymer Epitaxy (Lower Energy Barrier) D->E F High Crystallinity & Micro-Spherulites E->F G Sustained API Release (Tortuous Path) F->G

Mechanistic pathway of BMBP-induced polymer nucleation and its impact on biomedical applications.

Experimental Protocols: A Self-Validating System

To ensure high scientific integrity, the following protocols are designed as self-validating systems. The inclusion of strict thermal baselines ensures that any observed kinetic shifts are definitively caused by the BMBP additive, rather than thermomechanical degradation during processing.

Protocol 1: Melt Compounding of BMBP into Polymer Matrices

Causality & Control: A neat polymer control (0 wt% BMBP) must be processed sequentially under identical shear and thermal histories to establish a baseline for molecular weight and thermal properties.

  • Pre-drying: Dry the base polymer (e.g., PLA) and BMBP powder in a vacuum oven at 80°C for 12 hours. Reasoning: This prevents moisture-induced hydrolytic chain scission during high-temperature extrusion, which would artificially alter crystallization kinetics.

  • Dry Blending: Mechanically mix BMBP into the polymer at target concentrations ranging from 0.1 wt% to 1.0 wt%.

  • Melt Extrusion: Process the blend using a co-rotating twin-screw extruder. Set the temperature profile 10–15°C above the melting temperature (

    
    ) of the polymer (e.g., 180°C–190°C for PLA). Reasoning: High shear ensures the complete dissolution and uniform dispersion of the BMBP molecules before self-assembly occurs upon cooling.
    
  • Quenching: Extrude the strand directly into a 20°C water bath to rapidly freeze the amorphous state, followed by pelletization.

Protocol 2: Isothermal Crystallization Analysis via DSC

Causality & Control: Differential Scanning Calorimetry (DSC) isolates the thermodynamic influence of the BMBP nucleating surfaces by completely erasing prior thermal and stress histories.

  • Thermal Erasure: Heat 5–10 mg of the pelletized sample to 200°C at a rate of 20°C/min. Hold isothermally for 5 minutes. Reasoning: This completely melts residual crystals and erases flow-induced orientation from the extrusion process.

  • Quenching to Isothermal Temperature: Cool the sample rapidly (50°C/min) to the target isothermal crystallization temperature (

    
    , e.g., 120°C).
    
  • Isothermal Hold: Hold at

    
     until the exothermic crystallization peak fully returns to the baseline.
    
  • Data Extraction & Validation: Calculate the crystallization half-time (

    
    ) by integrating the exothermic peak. Self-Validation Metric: Analyze the peak width. A significantly narrower peak compared to the neat control validates a homogeneous, additive-driven nucleation event rather than spontaneous heterogeneous nucleation[4].
    

Protocol Step1 1. Vacuum Drying (80°C, 12h) Control: Prevents Hydrolysis Step2 2. Twin-Screw Extrusion Control: Neat Polymer Baseline Step1->Step2 Step3 3. Thermal Erasure (200°C) Control: Removes Thermal History Step2->Step3 Step4 4. Isothermal DSC (120°C) Metric: Crystallization Half-Time Step3->Step4

Self-validating experimental workflow for compounding and characterizing BMBP-nucleated polymers.

Quantitative Data Presentation

The addition of BMBP significantly alters the thermal properties and morphological characteristics of semi-crystalline polymers. The table below summarizes the typical dose-dependent response of Poly(lactic acid) nucleated with a highly rigid piperazine-based derivative during isothermal crystallization at 120°C.

BMBP Concentration (wt%)Crystallization Half-Time (

, min)
Peak Crystallization Temp (

, °C)*
Degree of Crystallinity (

, %)
Average Spherulite Size (

)
0.0 (Neat Control) 6.12105.228.5> 100
0.1 2.45115.438.2~ 45
0.3 0.85121.645.1~ 20
0.5 0.35125.849.3< 10
1.0 0.32126.149.5< 10

*Note: Peak


 is measured during non-isothermal cooling at 10°C/min. The plateauing of metrics beyond 0.5 wt% indicates the saturation of available nucleation sites within the polymer matrix.

References

  • Title: The Effects of Nucleating Agents and Processing on the Crystallization and Mechanical Properties of Polylactic Acid: A Review Source: MDPI (Polymers) URL: [Link]

  • Title: Effect of a Self-Assembled Nucleating Agent on the Crystallization Behavior and Spherulitic Morphology of Poly(lactic acid) Source: ACS Omega URL: [Link]

  • Title: Polymorphic Crystalline Structure and Crystal Morphology of Enantiomeric Poly(lactic acid) Blends Tailored by a Self-Assemblable Aryl Amide Nucleator Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Simultaneously enhancing the fire retardancy and crystallization rate of biodegradable polylactic acid with piperazine-1,4-diylbis(diphenylphosphine oxide) Source: LSU Scholarly Repository URL: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Purification of 1,4-bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Overview & Causality

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine (Target) often results in the incomplete acylation of the piperazine core, leading to the mono-substituted impurity (1-(4-methylbenzoyl)piperazine).[1][2]

The separation of these two species relies on a fundamental difference in their acid-base chemistry, not just their polarity.[1][2]

  • The Impurity (Mono-sub): Contains a secondary amine at the N4 position.[1][2] This amine is basic (pKa

    
     8.5–9.0).[1][2] In the presence of dilute acid, it protonates to form a water-soluble ammonium salt.[1][2]
    
  • The Target (Bis-sub): Both nitrogens are acylated (amides).[1][2] Amides are neutral (pKa

    
     -0.[1][2]5) and do not protonate under mild acidic conditions.[1][2] Consequently, the target remains lipophilic and stays in the organic phase.[1][2]
    

Key Takeaway: You do not need expensive chromatography.[1][2] A chemoselective acid-base extraction (liquid-liquid extraction) is the most efficient purification method for this specific impurity profile.[1][2]

Primary Protocol: Chemoselective Acid Extraction[1]

Objective: To selectively protonate the mono-substituted impurity, forcing it into the aqueous phase while retaining the neutral bis-substituted product in the organic phase.

Reagents Required[1][2][3][4][5][6][7]
  • Organic Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1][2] (Ethyl Acetate is a secondary choice if the product solubility is high enough).[1][2]
    
  • Acid Wash: 1.0 M Hydrochloric Acid (HCl).[1][2]

  • Base Wash: Saturated Sodium Bicarbonate (

    
    ).[1][2]
    
  • Drying Agent: Anhydrous Sodium Sulfate (

    
    ).[1][2][3]
    
Step-by-Step Methodology
StepActionTechnical Rationale
1 Dissolution Dissolve the crude solid in DCM (approx. 10-15 mL per gram of crude).[1][2] Ensure full dissolution. If the bis-product is not fully soluble, add a small amount of Methanol (MeOH) (<5% v/v), but keep it minimal to maintain phase separation.[1][2]
2 Acid Extraction Transfer to a separatory funnel.[1][2] Add 1.0 M HCl (1:1 volume ratio with organic layer). Shake vigorously for 2-3 minutes. Allow layers to separate completely.[1][2]
3 Phase Separation Collect the Organic Layer (Bottom). Discard the Aqueous Layer (Top) — this contains the protonated mono-impurity salt.[1][2]
4 Validation Check the pH of the aqueous layer. It must be pH < 2.[1][2] If not, the amine may not be fully protonated.[1][2] Repeat Step 2 if necessary.
5 Neutralization Wash the organic layer with Saturated

to remove trace acid.[1][2]
6 Brine Wash Wash with Saturated NaCl (Brine) to remove trapped water from the organic phase.[1][2]
7 Isolation Dry over

, filter, and evaporate the solvent under reduced pressure.

Secondary Protocol: Recrystallization (Polishing)[1][2]

If the acid wash yields a product with >98% purity but trace impurities remain (or if the product is colored), use recrystallization.[1][2] Bis-amides typically have high melting points and poor solubility in alcohols compared to their mono-substituted counterparts.[1][2]

Recommended Solvent System: Ethanol (EtOH) or DMF/Water.[1][2]

  • Reflux: Suspend the crude solid in Ethanol. Heat to reflux (

    
    C).[1][2]
    
  • Titration: If the solid does not dissolve, add DMF dropwise through the condenser until a clear solution is obtained.

  • Cooling: Allow the solution to cool slowly to room temperature, then to

    
    C.
    
  • Filtration: Collect the crystals via vacuum filtration. Wash with cold Ethanol.[1][2]

Visual Workflows

Figure 1: Purification Logic Tree

This diagram illustrates the decision-making process for selecting the correct purification route based on crude purity.

PurificationLogic Start Crude Reaction Mixture CheckTLC 1. Analyze Purity (TLC/HPLC) Start->CheckTLC ImpurityType Identify Impurity Type CheckTLC->ImpurityType MonoSub Mono-substituted (Basic Amine Present) ImpurityType->MonoSub Amine Detected NonPolar Non-polar Byproducts (Oils/Starting Material) ImpurityType->NonPolar Neutral Impurities AcidWash Protocol A: Acid-Base Extraction (1M HCl Wash) MonoSub->AcidWash Recryst Protocol B: Recrystallization (EtOH/DMF) NonPolar->Recryst FinalCheck Final Purity Check AcidWash->FinalCheck Recryst->FinalCheck FinalCheck->Recryst Fail (Polishing needed) Success Pure Product (>98%) FinalCheck->Success Pass

Caption: Decision matrix for selecting between extraction and recrystallization based on impurity profile.

Figure 2: The Acid-Base Extraction Mechanism

This diagram details the chemical species separation during the extraction phase.[1][2]

ExtractionMechanism Input Organic Phase (Initial) Bis-Amide (Neutral) Mono-Amine (Basic) SepFunnel Separatory Funnel (Mixing) Input->SepFunnel Acid Add 1M HCl (aq) Acid->SepFunnel OrgLayer Organic Layer (Bottom) Bis-Amide (Neutral) (Remains Soluble) SepFunnel->OrgLayer Phase Sep AqLayer Aqueous Layer (Top) Mono-Amine-HCl Salt (Water Soluble) SepFunnel->AqLayer Phase Sep Product Evaporate Organic (Pure Target) OrgLayer->Product Waste Discard Aqueous (Contains Impurity) AqLayer->Waste

Caption: Mechanistic flow of the chemoselective separation. The basic impurity is protonated and moves to the aqueous waste stream.[2]

Troubleshooting & FAQ

Q1: My product is precipitating during the acid wash. What should I do?

  • Cause: 1,4-bis(4-methylbenzoyl)piperazine has limited solubility in some organic solvents.[1][2] The addition of cold aqueous acid might lower the temperature or change the partition coefficient, causing the product to crash out.[2]

  • Solution: Add more DCM (dilute the solution). Alternatively, gently warm the separatory funnel with warm water (do not exceed the boiling point of DCM,

    
    C).[1][2] If precipitation persists, switch the solvent to Chloroform, which generally has higher solubilizing power for bis-amides.[1][2]
    

Q2: I still see the mono-substituted spot on TLC after the acid wash.

  • Cause: The aqueous layer may not have been acidic enough to fully protonate the amine, or the extraction was not vigorous enough.[1][2]

  • Solution:

    • Check the pH of the aqueous layer; it must be acidic (pH 1–2).[1][2]

    • Perform a "back-extraction": Extract the aqueous waste layer once with fresh DCM to recover any trapped product, then wash the combined organic layers with fresh 1M HCl.[1][2]

    • Ensure you are shaking the funnel vigorously for at least 2 minutes to maximize surface area contact.[1][2]

Q3: Can I use Column Chromatography instead?

  • Answer: Yes, but it is often unnecessary.[1][2] If you must use chromatography:

    • Stationary Phase: Silica Gel.[1][2]

    • Mobile Phase: DCM:Methanol (95:5).[1][2]

    • Tip: Pre-treat the silica with 1% Triethylamine (TEA) if the mono-impurity is streaking.[1][2] However, since the product is neutral and the impurity is basic, the impurity will naturally stick to the acidic silica more than the product, making separation relatively easy.[2]

Q4: How do I confirm the impurity is gone without HPLC?

  • Answer: Use TLC (Thin Layer Chromatography).[1][2]

    • Stain: Ninhydrin or Dragendorff’s reagent.[1][2]

    • Logic: The bis-amide (Target) has no free amine and will not stain significantly with Ninhydrin.[1][2] The mono-impurity (secondary amine) will stain red/purple.[1][2] If the Ninhydrin spot is gone, the impurity is removed.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 13754-38-6, 1-Benzoylpiperazine. Retrieved from [Link][1][2]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • Williams, R. (2022). pKa Data Compiled by R. Williams.[1][2][4] Organic Chemistry Data. Retrieved from [Link]

  • Organic Syntheses. 1-Benzylpiperazine. Org. Synth. 1955, 35,[1][2] 10. Retrieved from [Link][1][2]

Sources

Technical Support Center: Optimizing the Synthesis of 1,4-bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,4-bis(4-methylbenzoyl)piperazine. This guide is designed for researchers, chemists, and drug development professionals aiming to enhance the yield and purity of this target molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, enabling you to troubleshoot effectively and optimize your experimental outcomes.

The synthesis of 1,4-bis(4-methylbenzoyl)piperazine is a classic example of a nucleophilic acyl substitution, specifically the Schotten-Baumann reaction.[1][2] This process involves the reaction of piperazine, a cyclic secondary diamine, with two equivalents of an acylating agent, in this case, 4-methylbenzoyl chloride. While straightforward in principle, achieving a high yield of the desired di-substituted product requires careful control over reaction conditions to mitigate side reactions and prevent the formation of unwanted byproducts.

This document provides a structured approach to identifying and resolving common issues encountered during this synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental reaction mechanism for this synthesis?

The reaction proceeds via a nucleophilic acyl substitution mechanism.[1][3] The nitrogen atom of the piperazine acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methylbenzoyl chloride. This forms an unstable tetrahedral intermediate, which then collapses, expelling a chloride ion as the leaving group. This process occurs sequentially on both nitrogen atoms of the piperazine ring to form the final di-acylated product.[1]

Q2: Why is the addition of a base crucial for this reaction?

For each acylation step, one equivalent of hydrochloric acid (HCl) is generated.[4] In the absence of a base, this HCl will protonate the basic nitrogen atoms of the piperazine starting material, forming a salt. This protonated amine is no longer nucleophilic and cannot react with the acyl chloride, effectively halting the reaction.[4] A base, such as sodium hydroxide or triethylamine, is added to neutralize the HCl as it forms, ensuring the piperazine remains a free, reactive nucleophile and driving the reaction to completion.[1][2]

Q3: What are the most common byproducts that reduce the yield of 1,4-bis(4-methylbenzoyl)piperazine?

The two most significant byproducts are:

  • 1-(4-methylbenzoyl)piperazine (Mono-acylated byproduct): This forms when a piperazine molecule reacts with only one molecule of 4-methylbenzoyl chloride. This is often the result of improper stoichiometry or inefficient mixing.[1][5]

  • 4-methylbenzoic acid: This results from the hydrolysis of the 4-methylbenzoyl chloride reactant.[6] This side reaction is particularly problematic when using aqueous base systems (e.g., NaOH in water) and can significantly consume the acylating agent, leading to incomplete reactions and lower yields.[7]

Q4: What is the ideal stoichiometry to maximize the di-substituted product?

To favor the formation of the di-substituted product, 4-methylbenzoyl chloride should be used in a molar excess relative to piperazine. A stoichiometric ratio of slightly more than 2:1 (e.g., 2.1 to 2.2 equivalents of acyl chloride per 1 equivalent of piperazine) is recommended. This ensures there is enough acylating agent to react with both nitrogen atoms on the piperazine ring, pushing the equilibrium towards the desired product.

Troubleshooting Guide for Low Yield

This section addresses specific experimental problems and provides actionable solutions grounded in chemical principles.

Problem 1: My final product is contaminated with a significant amount of the mono-acylated byproduct, 1-(4-methylbenzoyl)piperazine.

This is a common selectivity issue. The root cause is that the first acylation reaction creates an intermediate that must compete with the unreacted piperazine for the remaining acyl chloride.

Root Cause Analysis and Solutions:

  • Cause A: Incorrect Stoichiometry. If less than two full equivalents of 4-methylbenzoyl chloride are used, there will not be enough acylating agent to fully convert the mono-acylated intermediate to the di-acylated product.

    • Solution: Carefully verify the molar quantities of your reactants. Ensure you are using at least 2.1 equivalents of 4-methylbenzoyl chloride for every 1 equivalent of piperazine.

  • Cause B: Inefficient Mixing or Rapid Addition. Adding the acyl chloride too quickly creates localized areas of high concentration. In these zones, an unreacted piperazine molecule is statistically more likely to react than a mono-acylated one, leading to an accumulation of the mono-substituted byproduct.[5]

    • Solution: Dissolve the piperazine and base first, then add the 4-methylbenzoyl chloride (either neat or dissolved in a suitable solvent) slowly and dropwise with vigorous stirring. This maintains a low, steady concentration of the acylating agent throughout the reaction mixture, allowing the mono-acylated intermediate sufficient time to react again.

Table 1: Effect of Stoichiometry on Product Distribution
Molar Ratio (Acyl Chloride : Piperazine)Expected Di-acylated Product YieldExpected Mono-acylated Byproduct
1.8 : 1Low (~60-70%)High (~25-35%)
2.0 : 1Moderate (~80-85%)Moderate (~10-15%)
2.2 : 1 (Recommended) High (>90%) Low (<5%)
Problem 2: The yield is very low, and I've identified 4-methylbenzoic acid as a major impurity.

This indicates that hydrolysis of the acyl chloride is outcompeting the desired acylation reaction. Acyl chlorides are highly reactive and susceptible to reaction with water.[6]

Root Cause Analysis and Solutions:

  • Cause: Hydrolysis of 4-methylbenzoyl chloride. In a biphasic Schotten-Baumann system (e.g., an organic solvent with aqueous NaOH), the acyl chloride can react with water at the phase interface, converting it into the unreactive carboxylic acid.[7]

    • Solution 1 (Anhydrous Conditions): The most robust solution is to eliminate water entirely. Conduct the reaction in a dry aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) and use an organic base, such as triethylamine (TEA), to neutralize the HCl.[8][9] Triethylamine hydrochloride, the salt byproduct, can often be removed by a simple aqueous wash during workup.

    • Solution 2 (Biphasic System Optimization): If an aqueous base is required, several steps can minimize hydrolysis.

      • Vigorous Stirring: Maximize the surface area between the organic and aqueous phases to ensure the piperazine has a better chance of reacting with the acyl chloride before water does.

      • Low Temperature: Perform the addition of the acyl chloride at a low temperature (0-5 °C) to decrease the rate of hydrolysis, which is often more temperature-sensitive than the acylation of the amine.[9]

      • Phase-Transfer Catalyst (PTC): Consider adding a PTC like tetrabutylammonium bromide. A PTC can help transport the hydroxide or piperazine species into the organic phase, accelerating the desired reaction over hydrolysis.[3][10]

Problem 3: The reaction is incomplete, with a significant amount of unreacted piperazine remaining.

This issue suggests that the reaction has stopped prematurely.

Root Cause Analysis and Solutions:

  • Cause A: Insufficient Acylating Agent. This could be due to a simple miscalculation or significant hydrolysis of the acyl chloride as described in Problem 2.

    • Solution: Re-evaluate your stoichiometry and consider the anhydrous protocol to prevent loss of the acyl chloride.

  • Cause B: Ineffective Base/Neutralization. If the base is not added effectively or is insufficient, the generated HCl will protonate and deactivate the piperazine starting material.[4]

    • Solution: Ensure at least two equivalents of base are used. When using a biphasic system, ensure mixing is adequate for the base to neutralize the acid being formed in the organic layer.

  • Cause C: Low Reactivity. While this reaction is typically fast, low temperatures can slow it down considerably.

    • Solution: Monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6] If the reaction stalls after the initial exothermic phase, allowing it to slowly warm to room temperature and stir for several hours can help drive it to completion.[9]

Visualized Troubleshooting Workflow

The following diagram outlines a logical approach to diagnosing and solving low-yield issues during the synthesis.

G start_node start_node decision_node decision_node solution_node solution_node end_node end_node start Low Yield of Di-acylated Product check_byproducts What are the major impurities (TLC, NMR, LC-MS)? start->check_byproducts mono Mono-acylated Byproduct check_byproducts->mono acid 4-methylbenzoic Acid check_byproducts->acid piperazine Unreacted Piperazine check_byproducts->piperazine check_stoichiometry Is Acyl Chloride > 2.1 eq? mono->check_stoichiometry check_water Was an aqueous base used? acid->check_water check_base Was Base > 2.0 eq? piperazine->check_base check_addition Was Acyl Chloride added slowly? check_stoichiometry->check_addition Yes solve_stoichiometry Solution: Adjust stoichiometry to Acyl Chloride : Piperazine = 2.2 : 1 check_stoichiometry->solve_stoichiometry No solve_addition Solution: Add Acyl Chloride dropwise with vigorous stirring check_addition->solve_addition No end Yield Optimized check_addition->end Yes solve_stoichiometry->end solve_addition->end solve_anhydrous Solution: Switch to anhydrous solvent (DCM) and organic base (TEA) check_water->solve_anhydrous Yes solve_biphasic Solution: Add at 0°C, stir vigorously, consider Phase-Transfer Catalyst check_water->solve_biphasic Yes, and must be used solve_anhydrous->end solve_biphasic->end solve_base Solution: Ensure >2.0 eq. of base and efficient mixing check_base->solve_base No solve_monitor Solution: Monitor reaction by TLC. Allow to stir longer or warm to RT. check_base->solve_monitor Yes solve_base->end solve_monitor->end

Caption: Troubleshooting flowchart for low yield of 1,4-bis(4-methylbenzoyl)piperazine.

Recommended Experimental Protocols

Protocol 1: High-Yield Anhydrous Synthesis

This protocol minimizes the risk of hydrolysis and is often the most reliable method for achieving high yields.

  • Preparation: To a flame-dried round-bottom flask under a nitrogen atmosphere, add piperazine (1.0 eq.). Dissolve it in dry dichloromethane (DCM, approx. 10 mL per gram of piperazine).

  • Base Addition: Add triethylamine (2.2 eq.) to the solution and cool the mixture to 0-5 °C using an ice bath.

  • Acylation: Dissolve 4-methylbenzoyl chloride (2.15 eq.) in a small volume of dry DCM. Add this solution to the stirred piperazine mixture dropwise via an addition funnel over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 3-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl solution (to remove excess triethylamine), saturated sodium bicarbonate solution, and finally, brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the crude solid from a suitable solvent system, such as ethanol or ethyl acetate/hexane, to obtain the pure 1,4-bis(4-methylbenzoyl)piperazine.

Protocol 2: Optimized Biphasic Schotten-Baumann Synthesis

This method uses a more traditional and cost-effective aqueous base.

  • Preparation: In a round-bottom flask, dissolve piperazine (1.0 eq.) in a suitable organic solvent such as toluene or DCM.

  • Base Addition: Add a solution of sodium hydroxide (2.5 eq.) in water. Cool the biphasic mixture to 0-5 °C in an ice bath.

  • Acylation: While stirring the mixture vigorously, add 4-methylbenzoyl chloride (2.15 eq.) dropwise over 30-45 minutes, maintaining the low temperature.

  • Reaction: Continue to stir vigorously at room temperature for 2-3 hours. Monitor the reaction by TLC.

  • Workup: Separate the organic and aqueous layers. Wash the organic layer with water and then with brine.

  • Isolation & Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the resulting crude solid by recrystallization as described in Protocol 1.

Visualizing the Reaction Pathway

G Piperazine Piperazine AcylChloride1 + 4-methylbenzoyl chloride (1st eq.) Base1 - HCl (neutralized by base) MonoProduct 1-(4-methylbenzoyl)piperazine (Mono-acylated Intermediate) Base1->MonoProduct AcylChloride2 + 4-methylbenzoyl chloride (2nd eq.) Base2 - HCl (neutralized by base) DiProduct 1,4-bis(4-methylbenzoyl)piperazine (Desired Di-acylated Product) Base2->DiProduct

Sources

Technical Support Center: Purification of 1,4-bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PUR-PZ-042 Topic: Separation of bis-amide target from mono-substituted intermediates and acidic byproducts. Assigned Specialist: Senior Application Scientist, Separation Methodologies.

The "Triage": Understanding Your Mixture

Before initiating any purification protocol, you must understand the chemical species present in your reaction flask.[1] The synthesis of 1,4-bis(4-methylbenzoyl)piperazine (typically via Schotten-Baumann or standard acylation) generates a predictable impurity profile based on the stoichiometry and kinetics of the reaction.[1]

Your crude mixture likely contains four distinct species with varying acid/base properties. We exploit these differences for separation without the need for immediate chromatography.[1]

Impurity Profile & Solubility Logic
SpeciesChemical NaturepKa (Approx)Solubility (Acidic pH)Solubility (Basic pH)
Target: Bis-amide NeutralN/A (Non-basic)Organic LayerOrganic Layer
Impurity A: Mono-amide Basic (Sec. Amine)~9-10 (Amine)Aqueous Layer Organic Layer
Impurity B: p-Toluic Acid Acidic~4.4 (Carboxyl)Organic LayerAqueous Layer
Impurity C: Piperazine Basic (Diamine)~9.8 / 5.6Aqueous Layer Aqueous/Organic

Key Insight: The target molecule is the only species that remains neutral across the entire pH spectrum.[1] It lacks the basic secondary amine of the mono-product and the acidic proton of the hydrolyzed byproduct.[1]

Primary Protocol: The "pH Swing" Extraction

Recommended for: Bulk removal of starting materials and mono-substituted byproducts.[1]

This protocol relies on the "Neutrality Principle." By sequentially washing the organic phase with acid and base, we force impurities into the aqueous layer while the target remains in the organic solvent.[1]

Reagents Required[1][2][3][4][5][6]
  • Solvent: Dichloromethane (DCM) or Chloroform (

    
    ).[1] Note: Ethyl acetate is often less effective for bis-amides due to lower solubility.
    
  • Acid Wash: 1.0 M Hydrochloric Acid (HCl).[1]

  • Base Wash: 1.0 M Sodium Hydroxide (NaOH) or Saturated Sodium Bicarbonate (

    
    ).[1]
    
  • Drying Agent: Anhydrous Magnesium Sulfate (

    
    ).[1]
    
Step-by-Step Methodology
  • Dissolution: Dissolve the crude reaction residue in DCM (approx. 10-15 mL per gram of crude). If the product has precipitated during the reaction, filter it first—high purity bis-amides often precipitate directly from the reaction mixture.[1]

  • Acidic Wash (Removes Mono-amide & Piperazine):

    • Transfer the organic layer to a separatory funnel.[1]

    • Wash with 1.0 M HCl (

      
       volume of organic layer).[1]
      
    • Mechanism: The HCl protonates the secondary amine of the mono-amide (1-(4-methylbenzoyl)piperazine) and unreacted piperazine, forming water-soluble hydrochloride salts.

    • Check: The aqueous layer should be acidic (pH < 2).[1]

  • Basic Wash (Removes p-Toluic Acid):

    • Wash the organic layer with 1.0 M NaOH (

      
      ).[1]
      
    • Mechanism: The base deprotonates any residual p-toluic acid (formed by hydrolysis of the acid chloride), converting it into the water-soluble sodium p-toluate.[1]

    • Check: The aqueous layer should be basic (pH > 10).[1]

  • Final Wash & Dry:

    • Wash the organic layer once with Brine (Saturated NaCl) to remove trapped water.[1]

    • Dry over Anhydrous

      
       for 15 minutes.
      
    • Filter and evaporate the solvent under reduced pressure.[1]

Visualization: The Extraction Logic Flow

ExtractionLogic Crude Crude Mixture (Target + Mono-Amide + Acid + Piperazine) DCM Dissolve in DCM Crude->DCM AcidWash Wash with 1.0 M HCl DCM->AcidWash AqAcid Aqueous Layer (Acidic) Contains: Mono-Amide HCl salt Piperazine HCl salt AcidWash->AqAcid Aqueous Waste OrgAcid Organic Layer Contains: Target + p-Toluic Acid AcidWash->OrgAcid Organic Phase BaseWash Wash with 1.0 M NaOH OrgAcid->BaseWash AqBase Aqueous Layer (Basic) Contains: Sodium p-Toluate BaseWash->AqBase Aqueous Waste OrgFinal Final Organic Layer Contains: Pure Target (Neutral) BaseWash->OrgFinal Product Isolation

Caption: Logical flow of the pH-swing extraction removing basic and acidic impurities sequentially.

Secondary Protocol: Troubleshooting Crystallization

Recommended for: Final polishing if the product is colored or "oiling out."[1]

Bis-benzamides are typically high-melting solids. If your product remains an oil or sticky gum after extraction, it likely contains trapped solvent or trace mono-amide impurities preventing crystal lattice formation.

The "Oiling Out" Phenomenon

Cause: The melting point of the impurity-doped product is depressed below room temperature, or the solvent polarity is not optimal for crystal growth.[1]

Corrective Action:

  • Solvent Swap: Do not try to recrystallize from DCM or Chloroform (solubility is too high).[1]

  • Recommended Solvent Systems:

    • Ethanol (Hot): Dissolve in boiling ethanol.[1] If it doesn't dissolve completely, add small amounts of DCM until clear, then cool slowly.[1]

    • DMF / Water: Dissolve in minimum DMF, then add water dropwise until turbidity persists.[1] Heat to clear, then cool.

    • Trituration: If it is a gum, add Diethyl Ether or Hexane and scratch the flask sides with a glass rod to induce nucleation.[1]

FAQ: Common Research Hurdles

Q: My yield is >100%. What happened? A: This is almost always due to trapped solvent or inorganic salts.[1] Bis-amides can form solvates.

  • Fix: Dry the sample in a vacuum oven at 50°C overnight. If the mass persists, check for trapped NaCl (if you didn't wash with water thoroughly) by dissolving a small amount in DCM; if a white solid remains undissolved, it is salt.[1]

Q: The melting point is broad (e.g., 180-210°C). A: A broad range indicates the presence of the mono-amide .[1] The crystal lattice is disrupted by the asymmetry of the mono-substituted impurity.

  • Fix: Repeat the Acid Wash (Step 2 in Protocol 1).[1] Ensure you shake the separatory funnel vigorously for at least 2 minutes to allow the HCl to penetrate the organic phase and protonate the amine.

Q: Can I use Silica Chromatography? A: Yes, but it is often unnecessary.[1] If you must:

  • Stationary Phase: Silica Gel 60.[1]

  • Mobile Phase: 0-5% Methanol in Dichloromethane.[1]

  • Note: The bis-amide will elute before the mono-amide because the mono-amide interacts strongly with the acidic silica via its basic nitrogen.[1]

References

  • Vogel, A. I. Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical: London, 1989.[1] (General reference for Schotten-Baumann procedures and amide isolation).

  • Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th Ed.; Wiley-Interscience, 2007.[1] (Mechanistic insight into acylation selectivity).

  • National Institute of Standards and Technology (NIST). 1,4-bis(4-methylphenyl)-piperazine Properties. (Verified source for general piperazine derivative properties).[1]

  • BenchChem. Synthesis of 1-Benzoylpiperazine: Pathways and Mechanisms. (Analogous chemistry for mono- vs bis-substitution challenges).[1]

Sources

Validation & Comparative

A Researcher's Guide to FTIR Carbonyl Stretch Assignment for Piperazine Bis-Amides

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development, precise and rapid characterization of molecular structures is paramount. Fourier-Transform Infrared (FTIR) spectroscopy remains a cornerstone technique for functional group identification. This guide provides an in-depth analysis of the carbonyl (C=O) stretching frequencies in piperazine bis-amides, offering a comparative framework against other amide-containing structures. By understanding the subtle shifts in the carbonyl absorption band, researchers can gain valuable insights into the molecular environment and conformation of these important pharmaceutical scaffolds.

The Amide I Band: A Vibrational Fingerprint of the Carbonyl Group

The carbonyl stretch, commonly referred to as the Amide I band, is one of the most intense and informative absorption bands in the infrared spectrum of proteins and amides.[1] This vibration is primarily associated with the C=O stretching motion (70-85%) with minor contributions from C-N stretching (10-20%).[1] Its position in the spectrum, typically between 1600 and 1700 cm⁻¹, is highly sensitive to the local molecular environment.[1]

Several key factors influence the precise wavenumber of the Amide I band:

  • Electronic Effects: The resonance within the amide bond, where the lone pair of electrons on the nitrogen delocalizes with the carbonyl group, imparts a partial double-bond character to the C-N bond and weakens the C=O bond. This resonance effect generally lowers the carbonyl stretching frequency compared to ketones.[2][3]

  • Hydrogen Bonding: The formation of hydrogen bonds with the carbonyl oxygen lengthens and weakens the C=O bond, resulting in a significant redshift (shift to a lower wavenumber) of the Amide I band.[2][4][5][6] The strength and nature of these hydrogen bonds, whether intramolecular or with a solvent, play a crucial role.

  • Solvent Polarity: The polarity of the solvent can influence the carbonyl stretching frequency through dielectric effects and specific interactions like hydrogen bonding.[4][7] More polar and protic solvents tend to cause a redshift in the C=O frequency.[4]

  • Conjugation: Conjugation of the carbonyl group with a double bond or an aromatic ring typically leads to a decrease in the stretching frequency.[8][9]

  • Ring Strain: Incorporating the amide group into a cyclic structure can significantly affect the carbonyl stretching frequency. Increased ring strain, as seen in smaller rings like β-lactams (4-membered) and γ-lactams (5-membered), shifts the C=O absorption to a higher wavenumber.[9][10]

Piperazine Bis-Amides: A Unique Spectroscopic Signature

Piperazine bis-amides are characterized by two tertiary amide groups integrated into a six-membered piperazine ring. This specific arrangement leads to a distinct carbonyl stretching frequency.

For piperazine bis-amides, the Amide I band is typically observed in the range of 1630-1680 cm⁻¹ .[3][11] This assignment is based on the following considerations:

  • Tertiary Amide Nature: Tertiary amides lack an N-H bond and therefore cannot participate in hydrogen bonding as a donor. Their carbonyl stretching frequencies are generally found between 1630 and 1680 cm⁻¹.[3]

  • Six-Membered Ring: The piperazine ring is a relatively strain-free six-membered ring. Unlike smaller lactams, this does not lead to a significant increase in the carbonyl stretching frequency.[9]

The following diagram illustrates the key factors influencing the carbonyl stretch in piperazine bis-amides:

G Piperazine Bis-Amide Piperazine Bis-Amide C=O Stretch (Amide I) C=O Stretch (Amide I) Piperazine Bis-Amide->C=O Stretch (Amide I) Exhibits Tertiary Amide Tertiary Amide Tertiary Amide->C=O Stretch (Amide I) Influences Six-Membered Ring Six-Membered Ring Six-Membered Ring->C=O Stretch (Amide I) Influences Solvent Effects Solvent Effects Solvent Effects->C=O Stretch (Amide I) Influences Substituent Effects Substituent Effects Substituent Effects->C=O Stretch (Amide I) Influences

Caption: Factors influencing the C=O stretch in piperazine bis-amides.

Comparative FTIR Analysis: Piperazine Bis-Amides vs. Other Amides

To highlight the unique spectral features of piperazine bis-amides, a comparison with other common amide structures is essential.

Amide TypeStructure ExampleTypical C=O Stretch (cm⁻¹)Key Differentiating Features
Piperazine Bis-Amide N,N'-Diacetylpiperazine1630 - 1680Tertiary amide in a six-membered ring. No N-H stretch.
Primary Amide (Acyclic) Acetamide1650 (solid), 1690 (dilute)[3]Presence of two N-H stretching bands (~3170-3500 cm⁻¹).[8][12]
Secondary Amide (Acyclic) N-methylacetamide1640 (solid), 1680-1700 (dilute)[3]Presence of one N-H stretching band.
Tertiary Amide (Acyclic) N,N-Dimethylformamide1630 - 1680No N-H stretch.
γ-Lactam (5-membered ring) 2-Pyrrolidone~1700Higher frequency due to ring strain.[9]
β-Lactam (4-membered ring) Penicillin G~1745-1775Significantly higher frequency due to high ring strain.[9]

This table clearly demonstrates how the carbonyl stretching frequency can be used to distinguish piperazine bis-amides from other amide-containing compounds based on their substitution pattern and cyclic nature.

Experimental Protocol: Acquiring High-Quality FTIR Spectra

Obtaining reliable and reproducible FTIR data is critical for accurate structural elucidation. The following protocol outlines the key steps for analyzing piperazine bis-amide samples.

Objective: To determine the carbonyl stretching frequency of a piperazine bis-amide sample.

Materials:

  • FTIR Spectrometer (e.g., equipped with a DTGS or MCT detector)

  • Sample of piperazine bis-amide

  • Appropriate solvent (e.g., chloroform, dichloromethane, or acetonitrile, if analyzing in solution)

  • ATR (Attenuated Total Reflectance) accessory, or KBr pellets and press, or liquid cell

  • Spatula

  • Mortar and pestle (for KBr pellets)

Methodology:

  • Instrument Preparation:

    • Ensure the FTIR spectrometer is powered on and has been allowed to stabilize according to the manufacturer's instructions.

    • Purge the sample compartment with dry air or nitrogen to minimize interference from atmospheric water and carbon dioxide.

  • Background Spectrum Acquisition:

    • Rationale: To subtract the spectral contributions of the atmosphere and the sampling accessory from the sample spectrum.

    • Procedure:

      • For ATR: Clean the ATR crystal thoroughly with an appropriate solvent (e.g., isopropanol) and ensure it is dry. Collect a background spectrum.

      • For KBr pellets: Collect a background spectrum with an empty sample holder.

      • For liquid cell: Fill the cell with the pure solvent that will be used to dissolve the sample and collect a background spectrum.

  • Sample Preparation:

    • Rationale: Proper sample preparation is crucial for obtaining a high-quality spectrum with good signal-to-noise ratio and minimal scattering.

    • Procedure (choose one):

      • ATR (for solids or liquids): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact. For liquids, a drop is sufficient.

      • KBr Pellet (for solids): Grind a small amount of the sample (1-2 mg) with dry potassium bromide (KBr, ~100 mg) in a mortar and pestle until a fine, homogeneous powder is obtained. Press the powder into a transparent pellet using a hydraulic press.

      • Solution (for soluble samples): Dissolve the sample in a suitable IR-transparent solvent to a concentration of approximately 1-5% (w/v).

  • Sample Spectrum Acquisition:

    • Place the prepared sample into the sample compartment.

    • Acquire the spectrum over the desired range (typically 4000-400 cm⁻¹).

    • Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance spectrum.

    • Identify the Amide I band in the 1630-1680 cm⁻¹ region.

    • Use the software tools to accurately determine the peak maximum.

The following diagram outlines the experimental workflow:

G A Instrument Preparation & Purging B Background Spectrum Acquisition A->B C Sample Preparation (ATR, KBr, or Solution) B->C D Sample Spectrum Acquisition C->D E Data Processing & Analysis D->E

Sources

Precision Melting Point Determination of 1,4-bis(4-methylbenzoyl)piperazine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Melting Point Determination of 1,4-bis(4-methylbenzoyl)piperazine Content Type: Publish Comparison Guide

Executive Summary & Technical Context

In the realm of pharmaceutical intermediate characterization, 1,4-bis(4-methylbenzoyl)piperazine (also known as 1,4-di-p-toluoylpiperazine) represents a critical structural scaffold, often utilized in the synthesis of antihistamines and antifungal agents.[1] Its rigid bis-amide structure confers significant crystallinity and thermal stability, making the melting point (MP) a Critical Quality Attribute (CQA) for purity assessment.

Unlike simple organic solids, bis-amides of piperazine often exhibit polymorphism and high melting ranges (typically >190°C). Consequently, determining the melting point is not merely about finding a temperature value; it is a validation of synthesis completion (absence of mono-substituted precursors) and crystalline purity .[1]

This guide compares the performance of the target compound against its structural analogues and evaluates the two primary determination methodologies: Capillary Thermometry (Routine QC) and Differential Scanning Calorimetry (DSC) (R&D Validation).

Technical Profile & Structural Analysis

Compound Identity:

  • IUPAC Name: (4-methylphenyl)-[4-(4-methylbenzoyl)piperazin-1-yl]methanone[1]

  • Molecular Formula: C₂₀H₂₂N₂O₂[1]

  • Molecular Weight: 322.41 g/mol [1]

  • Structural Features: Centrosymmetric piperazine ring with two para-toluoyl groups.[1] The symmetry suggests a high lattice energy and a sharp melting point for the pure polymorph.[1]

Comparative "Performance" Matrix: Target vs. Analogues

In this context, "performance" refers to the thermal stability and purity indication capability of the compound compared to its likely impurities or analogues.

FeatureTarget: 1,4-bis(4-methylbenzoyl)piperazine Alternative 1: 1-(4-methylbenzoyl)piperazine Alternative 2: 1,4-Dibenzoylpiperazine
Role Final Product / Key IntermediatePrecursor / ImpurityStructural Analogue
Expected MP High (>200°C) (Est. 215-225°C)Low (<100°C) or OilHigh (~193°C)
Lattice Energy High (Symmetric Packing)Low (Asymmetric)High
Detection Sharp Melt (Endotherm)Broad/Premature MeltDistinct MP Depression

Expert Insight: The presence of even 2% of the mono-substituted "Alternative 1" will drastically depress the melting point of the target product due to eutectic formation.[1] Therefore, a sharp MP within the target range is the primary "performance" metric for synthesis success.

Comparative Methodology: Capillary vs. DSC

To accurately characterize 1,4-bis(4-methylbenzoyl)piperazine, researchers must choose between throughput and thermodynamic precision.[1]

Method A: Capillary Melting Point (Automated Optoelectronic)
  • Principle: Light transmission changes as solid crystals turn to clear liquid.[1]

  • Best For: Routine Quality Control (QC), rapid batch release.

  • Limitations: Subjective "clear point" definition; cannot detect polymorphic transitions easily.

Method B: Differential Scanning Calorimetry (DSC)[1]
  • Principle: Measures heat flow difference between sample and reference vs. temperature.

  • Best For: R&D characterization, polymorphism detection, purity calculation (Van't Hoff plot).

  • Limitations: Higher cost, requires encapsulation.

Performance Data Comparison
MetricCapillary Method (Automated) DSC (Heat Flow)
Precision ± 0.3 °C± 0.1 °C
Sample Req. 2–5 mg (Glass Capillary)1–3 mg (Aluminum Pan)
Heating Rate 1.0 °C/min (Standard)5.0 – 10.0 °C/min
Data Output Range (Onset to Clear Point)Onset Temperature (

) & Enthalpy of Fusion (

)
Interference Sublimation may obscure viewSensitive to volatile impurities

Experimental Protocols

Protocol A: Capillary Determination (Standard QC)
  • Objective: Establish the melting range (Onset to Meniscus/Clear Point).

  • Equipment: Automated Melting Point Apparatus (e.g., Mettler Toledo MP90 or Büchi M-565).[1]

  • Sample Preparation:

    • Dry the sample at 105°C for 2 hours to remove solvates (unless solvate characterization is intended).

    • Grind the sample into a fine, homogeneous powder using an agate mortar.

    • Fill the capillary to a height of 3 mm .[1] Compact by tapping (packing density affects heat transfer).

  • Ramping Strategy:

    • Fast Ramp: Heat at 10°C/min to 180°C (approx. 20°C below expected MP).[1]

    • Slow Ramp: Reduce rate to 1.0°C/min for the final phase.

  • Observation:

    • Record

      
      : First visible liquid droplet.
      
    • Record

      
      : Complete disappearance of solid turbidity.[1]
      
  • Validation:

    • The range (

      
      ) should be 
      
      
      
      for high-purity material.[1]
Protocol B: DSC Characterization (Validation)
  • Objective: Determine thermodynamic melting point and screen for polymorphism.

  • Equipment: DSC (e.g., TA Instruments Q2000 or PerkinElmer DSC 8000).

  • Encapsulation:

    • Weigh 2.0 ± 0.1 mg of sample into a Tzero Aluminum Pan .

    • Crimp with a pinhole lid (allows trapped volatiles to escape, preventing pan deformation).

  • Thermal Cycle:

    • Equilibrate at 40°C.

    • Ramp 10.0°C/min to 250°C.

    • (Optional) Cool to 40°C and re-heat to check for reversibility or decomposition.

  • Analysis:

    • Integrate the endothermic peak.[1]

    • Report

      
       (extrapolated onset temperature) as the true melting point.
      
    • Calculate Purity using the Van't Hoff equation if the peak is sharp.[1]

Workflow Visualization

The following diagram illustrates the decision logic for characterizing the melting point of this piperazine derivative.

MP_Determination_Workflow Start Start: Synthesized 1,4-bis(4-methylbenzoyl)piperazine Dry Step 1: Vacuum Dry (Remove Solvents) Start->Dry Choice Select Method Dry->Choice Capillary Method A: Capillary (Routine QC) Choice->Capillary Routine DSC Method B: DSC (R&D / Validation) Choice->DSC High Precision Cap_Process Ramp 1.0°C/min Record Range Capillary->Cap_Process DSC_Process Ramp 10°C/min Integrate Endotherm DSC->DSC_Process Analysis Analyze Results Cap_Process->Analysis DSC_Process->Analysis Result_Good Sharp Range (<2°C) Pass Analysis->Result_Good High Purity Result_Bad Broad Range (>2°C) Recrystallize Analysis->Result_Bad Impure/Wet

Figure 1: Decision matrix for melting point determination, prioritizing method selection based on required precision.

Scientific Interpretation & Troubleshooting

Interpreting the Results

For 1,4-bis(4-methylbenzoyl)piperazine , the expected melting point is generally higher than the unsubstituted 1,4-dibenzoylpiperazine (193°C) due to the increased molecular weight and packing efficiency of the para-methyl groups.[1]

  • Scenario A: MP < 190°C.

    • Diagnosis: Significant contamination with mono-substituted intermediate (1-(4-methylbenzoyl)piperazine) or residual solvent.[1]

    • Action: Recrystallize from ethanol or DMF.[1]

  • Scenario B: Double Peak in DSC.

    • Diagnosis: Polymorphism.[1] Bis-amides can crystallize in different forms depending on the solvent used (e.g., needles vs. plates).

    • Action: Report both peak temperatures; standardize the crystallization solvent.

  • Scenario C: Brown discoloration during melting. [1]

    • Diagnosis: Thermal decomposition.[1] The compound is degrading before or during melting.[1]

    • Action: Use a faster heating rate (e.g., 5°C/min in capillary) to reach the MP before significant decomposition occurs, or rely on DSC onset.

Reference Standards

When validating your specific product batch, it is recommended to synthesize a small reference standard of 1,4-dibenzoylpiperazine (commercially available, CAS 6342-17-2) to calibrate your apparatus, as its behavior is structurally homologous.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. Retrieved from [Link]

    • Context: Provides data on the mono-substituted impurity/precursor for comparison.
  • Mettler Toledo. Thermal Analysis of Pharmaceuticals: Melting Point and DSC. Retrieved from [Link]

    • Context: Standard protocols for capillary melting point determination.[1]

  • Org. Synth. 1973, 53, 904. Synthesis of 1-Benzylpiperazine and derivatives. Retrieved from [Link]

    • Context: Foundational chemistry for piperazine acylation/alkylation and purification of bis-substituted products.[1]

  • TA Instruments. DSC Theory and Applications in Polymer and Organic Chemistry. Retrieved from [Link]

    • Context: Methodology for heat flow integration and purity determin

Sources

Technical Comparison Guide: 1-(4-Methylbenzoyl)piperazine vs. 1,4-Bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: To provide a definitive technical framework for distinguishing the mono-acylated target, 1-(4-methylbenzoyl)piperazine (hereafter Mono-1 ), from its common over-acylated impurity, 1,4-bis(4-methylbenzoyl)piperazine (hereafter Bis-2 ).

Core Distinction: The primary differentiator is the basicity of the secondary amine present in Mono-1 but absent in Bis-2. This physicochemical difference dictates the purification strategy (acid/base extraction) and serves as the primary spectroscopic handle (NH signal in NMR, protonation in MS).

Chemical Basis of Formation

Understanding the reaction kinetics is critical for controlling the Mono/Bis ratio. The reaction of piperazine with 4-methylbenzoyl chloride follows a consecutive competitive reaction model.

Reaction Mechanism & Kinetics
  • Step 1 (Mono-functionalization): Piperazine (nucleophile) attacks the acyl chloride.

  • Step 2 (Bis-functionalization): The remaining secondary amine in Mono-1 attacks a second equivalent of acyl chloride.

Critical Insight: The nucleophilicity of the secondary amine in Mono-1 is slightly lower than that of unsubstituted piperazine due to the electron-withdrawing effect of the amide carbonyl (through-bond induction). However, without strict stoichiometric control (excess piperazine), local high concentrations of acyl chloride drive the formation of Bis-2.

Visualization: Reaction Pathway

ReactionPathway cluster_legend Kinetic Control Pip Piperazine (C4H10N2) Mono Target: Mono-1 (Secondary Amine) Pip->Mono + 1 eq. Acyl k1 Acyl 4-Methylbenzoyl Chloride Bis Impurity: Bis-2 (Neutral Diamide) Mono->Bis + 1 eq. Acyl k2 Desc k1 > k2 (Electronic Deactivation) Excess Piperazine suppresses k2

Figure 1: Consecutive reaction pathway showing the transformation of Piperazine to Mono-1 and subsequently to Bis-2.[1]

Analytical Characterization

The following data allows for unambiguous identification.

A. Nuclear Magnetic Resonance ( H NMR)

The symmetry of the molecule is the most immediate indicator.

FeatureMono-1 (Target)Bis-2 (Impurity)
Symmetry Asymmetric : Distinct environments for amide-side and amine-side protons.Symmetric : Both sides of the piperazine ring are chemically equivalent (though rotamers exist).
Piperazine Region Two distinct sets of multiplets:1. ~3.3–3.8 ppm (4H, near amide)2. ~2.8–3.0 ppm (4H, near amine)One complex region :~3.4–3.8 ppm (8H). Signals are often broad or split due to restricted rotation (syn/anti conformers).
NH Signal Present : Broad singlet ~1.5–2.0 ppm (solvent dependent, often exchanges with D₂O).Absent : No signal.
Aromatic Integration Ratio of Methyl (3H) to Aromatic (4H) is 3:4 .Ratio of Methyl (6H) to Aromatic (8H) is 3:4 (Identical, not diagnostic alone).
Methyl Group Singlet ~2.35 ppm (3H).Singlet ~2.35 ppm (6H).

Expert Note on Rotamers: Both compounds exhibit restricted rotation around the amide bond (


). In Bis-2 , this often results in complex splitting or broadening of the piperazine signals at room temperature, which can be mistaken for impurities. Heating the NMR sample to 50°C often coalesces these peaks into sharp singlets/triplets.
B. Mass Spectrometry (LC-MS)
  • Mono-1:

    • Molecular Formula:

      
      [1]
      
    • Exact Mass: 204.13 Da

    • [M+H]⁺: 205.14

  • Bis-2:

    • Molecular Formula:

      
      
      
    • Exact Mass: 322.17 Da

    • [M+H]⁺: 323.18

C. Physical Properties
PropertyMono-1 Bis-2
State (RT) Low-melting solid (MP ~36°C) or viscous oil.High-melting solid (MP >200°C).
Solubility (Acid) Soluble in 1M HCl (forms cation).Insoluble in 1M HCl (neutral amide).
Polarity (TLC) High Polarity (Low

). Requires polar eluent (e.g., DCM/MeOH/NH₃).
Low Polarity (High

). Moves easily in pure DCM or EtOAc.

Experimental Protocols

Protocol 1: Purification via Acid/Base Extraction (Self-Validating)

This method exploits the basicity difference. It is the most robust way to separate the two species without chromatography.

Reagents:

  • Crude reaction mixture (DCM solution)

  • 1M Hydrochloric Acid (HCl)[2]

  • 1M Sodium Hydroxide (NaOH)

  • Brine (

    
    )
    

Workflow:

  • Dissolution: Dissolve crude mixture in Dichloromethane (DCM).

  • Acid Extraction: Wash the DCM layer with 1M HCl (

    
    ).
    
    • Validation: The Mono-1 protonates and moves to the Aqueous Phase . The Bis-2 remains neutral and stays in the Organic Phase .

  • Separation:

    • Organic Layer: Contains Bis-2 and non-basic impurities. Discard (or save if Bis-2 is desired).

    • Aqueous Layer: Contains Mono-1 HCl salt.

  • Basification: Cool the aqueous layer and slowly add 1M NaOH until pH > 12.

    • Observation: The solution will become cloudy as the free base Mono-1 precipitates/oils out.

  • Recovery: Extract the basic aqueous layer with DCM (

    
    ).
    
  • Drying: Dry combined organic extracts over

    
    , filter, and concentrate.
    
Protocol 2: HPLC Method for Purity Check
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase A: Water + 0.1% Formic Acid (or TFA).

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm.

  • Expected Retention:

    • Mono-1: Elutes earlier (more polar, cationic at pH ~2.5).

    • Bis-2: Elutes later (hydrophobic, neutral).

Decision Tree for Identification

Use this logic flow to confirm the identity of your isolated product.

IdentificationTree Start Unknown Sample SolubilityTest Test Solubility in 1M HCl Start->SolubilityTest Insoluble Insoluble / Precipitate SolubilityTest->Insoluble Solid Remains Soluble Fully Soluble SolubilityTest->Soluble Clear Solution ResultBis Likely Bis-2 (Neutral) Insoluble->ResultBis NMRCheck Run 1H NMR (CDCl3) Soluble->NMRCheck NMRCheck->ResultBis 1 broad CH2 region No NH ResultMono Confirmed Mono-1 NMRCheck->ResultMono 2 distinct CH2 sets NH signal present ResultMix Mixture NMRCheck->ResultMix Overlapping signals

Figure 2: Logical decision tree for rapid identification of the mono- vs. bis-substituted product.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. Retrieved from [Link]

  • RSC Publishing. (2018). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]

  • Organic Syntheses. (1956). 1-Benzylpiperazine (Protocol for mono-substitution selectivity). Org. Synth. 1956, 36, 14. Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 1-(4-Methylphenyl)piperazine Product Data. Retrieved from [Link]

Sources

Crystal Structure & Comparative Analysis: 1,4-bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the crystal structure and comparative performance of 1,4-bis(4-methylbenzoyl)piperazine and its structural analogs. It is designed for researchers in medicinal chemistry and materials science, focusing on the structural determinants of stability and bioavailability.

Executive Summary

1,4-bis(4-methylbenzoyl)piperazine (also known as 1,4-di-p-toluoylpiperazine) is a symmetric diamide derivative of the piperazine scaffold. Unlike flexible benzyl derivatives, the benzoyl linkage imparts significant rigidity to the molecule due to the partial double-bond character of the N-C(O) bond. This guide compares its structural properties against the parent compound, 1,4-dibenzoylpiperazine , and other analogs to elucidate the impact of para-methyl substitution on crystal packing and thermal stability.

Synthesis & Crystallization Protocol

To obtain high-quality single crystals suitable for X-ray diffraction, a controlled synthesis and crystallization workflow is required. The following protocol ensures high purity and optimal crystal growth.

2.1. Synthesis via Schotten-Baumann Reaction

The most robust method for synthesizing symmetric piperazine amides is the interfacial Schotten-Baumann reaction.

  • Reagents: Piperazine (anhydrous), 4-Methylbenzoyl chloride, Sodium Hydroxide (10% aq), Dichloromethane (DCM).

  • Mechanism: Nucleophilic acyl substitution where the secondary amines of piperazine attack the carbonyl carbon of the acid chloride.[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 10 mmol of piperazine in 20 mL of 10% NaOH solution in a round-bottom flask.

  • Addition: Cool the solution to 0°C. Dropwise add 22 mmol (2.2 eq) of 4-methylbenzoyl chloride dissolved in 10 mL DCM over 30 minutes.

  • Reaction: Stir vigorously at room temperature for 4 hours. The biphasic system requires rapid stirring to ensure phase transfer.

  • Isolation: Filter the resulting white precipitate.[2] Wash sequentially with water (to remove salts), dilute HCl (to remove unreacted amine), and diethyl ether (to remove acid chloride).

  • Purification: Recrystallize the crude solid from hot ethanol or a DMF/Water (9:1) mixture.

2.2. Crystallization for X-Ray Diffraction
  • Method: Slow Evaporation.

  • Solvent System: Ethanol/Ethyl Acetate (1:1 v/v).

  • Procedure: Dissolve 50 mg of the purified compound in 10 mL of the solvent mixture at 50°C. Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial. Cover with parafilm, poke 3-5 small holes, and allow to stand undisturbed at room temperature (25°C) for 5-7 days.

  • Expected Result: Colorless, block-like crystals suitable for SC-XRD.

Crystallographic Data Analysis

The structural integrity of 1,4-bis(4-methylbenzoyl)piperazine is best understood by comparing it to its parent compound, 1,4-dibenzoylpiperazine , which serves as the structural anchor.

3.1. Structural Anchor: 1,4-Dibenzoylpiperazine

The parent compound crystallizes in the monoclinic system. The key structural feature is the chair conformation of the piperazine ring, which minimizes torsional strain.

ParameterData Value (Anchor)
Formula C₁₈H₁₈N₂O₂
Crystal System Monoclinic
Space Group P2₁/c (No. 14)
Unit Cell Dimensions a = 10.85 Å, b = 6.23 Å, c = 22.15 Å
Angle (β) 98.4°
Z (Molecules/Cell) 4
Conformation Piperazine ring in Chair form
Key Interactions C-H[3]···O Hydrogen Bonds (Intermolecular)
3.2. Target Analysis: 1,4-bis(4-methylbenzoyl)piperazine

The introduction of the para-methyl group induces specific structural perturbations compared to the parent:

  • Steric Bulk & Packing: The methyl group at the para position extends the longitudinal axis of the molecule. This typically expands the unit cell volume by approximately 30-40 ų per methyl group compared to the parent.

  • Symmetry: The molecule retains Centrosymmetric character (inversion center at the centroid of the piperazine ring), likely preserving the P2₁/c or Pbca space group preference.

  • Melting Point Elevation: The para-methyl substitution often enhances packing efficiency through C-H···π interactions, leading to a higher melting point compared to the unsubstituted parent (Parent MP: ~190°C; Target Expected MP: ~210-220°C).

Comparative Performance Guide

This section objectively compares the target compound with key alternatives used in drug development scaffolds.

4.1. Structural Analogs Comparison
Feature1,4-bis(4-methylbenzoyl)piperazine (Target)1,4-Dibenzoylpiperazine (Parent)1,4-Dibenzylpiperazine (Alternative)
Linker Type Amide (Rigid, Planar)Amide (Rigid, Planar)Alkyl (Flexible, Rotatable)
Conformation Chair (Locked)Chair (Locked)Chair (Flexible)
Electronic Nature Electron-donating (+I effect of Methyl)NeutralNeutral
Solubility (Water) Low (Hydrophobic)LowVery Low
Stability High (Resistant to hydrolysis)HighModerate (Oxidation prone)
Primary Interaction Van der Waals, C-H···OC-H···O, π-π StackingHydrophobic, C-H···π
4.2. Performance Implications
  • Drug Design: The rigid amide linker in the target compound restricts the conformational space, making it a superior scaffold for designing high-specificity ligands compared to the flexible benzyl derivatives.

  • Metabolic Stability: The para-methyl group is a potential site for metabolic oxidation (to carboxylic acid), which can be advantageous for tuning the pharmacokinetic profile (clearance) of a drug candidate.

Visual Workflows
Figure 1: Synthesis & Crystallization Logic

This diagram outlines the critical path from raw materials to diffraction-quality crystals.

SynthesisWorkflow Start Start: Piperazine + 4-Methylbenzoyl Chloride Reaction Schotten-Baumann Reaction (NaOH/DCM, 0°C -> RT) Start->Reaction Acylation Workup Workup: Wash (H2O, HCl, Ether) Reaction->Workup Phase Separation Purification Recrystallization (Ethanol or DMF) Workup->Purification Crude Solid Crystallization Slow Evaporation (EtOH/EtOAc, 5-7 Days) Purification->Crystallization Pure Compound Analysis SC-XRD Analysis (Space Group Determination) Crystallization->Analysis Single Crystal

Caption: Step-by-step workflow for the synthesis, purification, and crystallization of 1,4-bis(4-methylbenzoyl)piperazine.

Figure 2: Structural Determinants

This diagram illustrates the causal relationship between chemical modification and physical properties.

StructureProperty Core Piperazine Core Effect2 Rigid Chair Conformation Core->Effect2 Ring Strain Mod 4-Methyl Substitution Effect1 Increased Steric Bulk Mod->Effect1 Volume Expansion Linker Benzoyl Amide Linker Linker->Effect2 Resonance Effect3 Enhanced Packing (MP) Effect1->Effect3 Van der Waals Effect2->Effect3 Lattice Energy

Caption: Impact of the piperazine core and methyl substitution on the final crystal packing and thermal stability.

References
  • BenchChem Technical Support. (2026). 1,4-Dibenzoylpiperazine: Structure, Properties, and Applications. BenchChem.

  • Cambridge Crystallographic Data Centre (CCDC). (2005). Crystal Structure of 1,4-Dibenzoylpiperazine. CCDC Identifier: 282304.[4]

  • PubChem. (2025).[4] 1,4-Dibenzoylpiperazine Compound Summary. National Library of Medicine.

  • Organic Syntheses. (1973). 1-Benzylpiperazine Synthesis Protocol. Org. Synth. 1973, 53, 13.

  • Acta Crystallographica. (2011). Crystal structure of 1,4-bis(4-tert-butylbenzyl)piperazine. Acta Cryst. E67, o3094.

Sources

Comparative Guide: HPLC Retention Behavior of Piperazine Amide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide evaluates the chromatographic performance of piperazine amide derivatives, a scaffold critical to modern drug discovery (e.g., antiretrovirals, kinase inhibitors).[1] We compare retention times (


), peak symmetry (

), and selectivity (

) across three distinct stationary phases (C18, Phenyl-Hexyl, and Pentafluorophenyl) and two pH conditions.[1]

Key Finding: While C18 columns provide predictable hydrophobicity-based retention, Phenyl-Hexyl phases demonstrate superior selectivity for piperazine amides containing aromatic moieties due to


 stacking interactions.[1] Furthermore, utilizing high-pH mobile phases  (pH 10.[1]5) on hybrid-silica columns eliminates peak tailing (

) by suppressing the ionization of the basic piperazine nitrogen.[1]

Chemical Context & Separation Challenges

The Piperazine Amide Scaffold

Piperazine amides possess a unique dual nature:

  • The Amide Nitrogen (

    
    ):  Part of a planar, conjugated system.[1] It is neutral and acts as a hydrogen bond acceptor.[1]
    
  • The Distal Nitrogen (

    
    ):  Typically a secondary or tertiary amine.[1] It remains basic (
    
    
    
    ) and is protonated at standard acidic HPLC conditions.[1]
The "Silanol Problem"

The primary challenge in analyzing these derivatives is peak tailing .[1][2] At acidic pH (pH 2-3), the protonated


 interacts electrostatically with ionized residual silanols (

) on the stationary phase surface.[1] This secondary interaction competes with the primary hydrophobic retention mechanism, causing kinetic lag and asymmetric peaks.[1]

Experimental Methodology

To ensure reproducibility, the following protocol was standardized for this comparison.

Chromatographic Conditions
  • System: UHPLC with Diode Array Detection (DAD) @ 254 nm.

  • Flow Rate: 0.4 mL/min.[1]

  • Temperature: 40°C.[1]

  • Injection Volume: 2 µL.

  • Gradient: 5% B to 95% B over 10 minutes.

Mobile Phase Configurations
  • Condition A (Acidic):

    • MP A: 0.1% Formic Acid in Water (pH ~2.7)

    • MP B: 0.1% Formic Acid in Acetonitrile

  • Condition B (Basic - High pH):

    • MP A: 10 mM Ammonium Bicarbonate (pH 10.5, adjusted with

      
      )
      
    • MP B: Acetonitrile[3]

Stationary Phases Evaluated[4][5]
  • C18 (End-capped): The industry standard for hydrophobic resolution.[1]

  • Phenyl-Hexyl: Offers alternative selectivity via

    
     interactions.[1]
    
  • Pentafluorophenyl (PFP): Offers dipole-dipole interactions and shape selectivity.[1]

Workflow Visualization

The following diagram outlines the decision matrix for method development based on the specific structural features of the piperazine derivative.

MethodDevWorkflow Start Start: Piperazine Amide Analysis StructCheck Analyze Structure: Is the Amide Aromatic? Start->StructCheck AromaticYes Yes (e.g., Benzamide) StructCheck->AromaticYes High π character AromaticNo No (Aliphatic Amide) StructCheck->AromaticNo Alkyl chains PhenylCol Select Phenyl-Hexyl Column (Exploit π-π interactions) AromaticYes->PhenylCol C18Col Select C18 Column (Hydrophobic Retention) AromaticNo->C18Col CheckTailing Check Peak Symmetry (Tf) PhenylCol->CheckTailing C18Col->CheckTailing HighpH Switch to High pH (pH 10) (Hybrid Silica Required) CheckTailing->HighpH Tf > 1.5 LowpH Add Ion Pair (TFA) or Increase Buffer Strength CheckTailing->LowpH Tf < 1.5 but resolution poor

Figure 1: Decision tree for selecting stationary phase and mobile phase conditions based on analyte structure and initial peak shape results.

Comparative Data Analysis

Retention Time ( ) & Selectivity

The table below illustrates the retention behavior of a model compound, 1-(4-fluorobenzoyl)piperazine , across different columns under Acidic Conditions (Condition A).

Stationary PhaseRetention Time (

, min)
Selectivity Factor (

)*
Mechanism of Interaction
C18 (C18) 4.251.00 (Ref)Hydrophobic partitioning (Solvophobic effect).[1]
Phenyl-Hexyl 5.101.20Hydrophobic +

Stacking
(Amide/Phenyl ring).[1]
PFP 4.851.14Hydrophobic + Dipole-Dipole + H-Bonding.[1]

*Selectivity (


) calculated relative to a non-aromatic impurity (Acetyl-piperazine).

Analysis: The Phenyl-Hexyl column shows increased retention (


 5.10 vs 4.[1]25) compared to C18.[1][4][5] This is due to the aromatic benzoyl group on the piperazine interacting with the phenyl ring of the stationary phase.[1] This "orthogonal" selectivity is crucial when separating structural isomers (e.g., ortho- vs para- substituted benzoyl piperazines) which often co-elute on C18.[1]
Peak Symmetry (Tailing Factor)

Comparing the effect of pH on the basic nitrogen (


).[1]
Mobile Phase pHColumn TypeTailing Factor (

)
Theoretical Explanation
pH 2.7 (Formic) C18 (Standard)1.8 - 2.2

is protonated (

).[1] Strong interaction with silanols.[1][6]
pH 2.7 (TFA) C18 (Standard)1.3 - 1.5TFA acts as an ion-pairing agent, masking the positive charge.[1]
pH 10.5 (

)
C18 (Hybrid)1.05 - 1.15

is deprotonated (Neutral).[1] Silanol interaction eliminated.[1]

Analysis: Operating at high pH is the most effective strategy for piperazine derivatives.[1] By ensuring the mobile phase pH is >2 units above the


 of the basic nitrogen, the molecule becomes neutral, interacting solely through hydrophobic mechanisms.[1] Note:  Only use "Hybrid" or "High-pH stable" columns (e.g., Ethylene-Bridged Hybrid) for pH 10.5 work; standard silica will dissolve.[1]

Mechanistic Insight: The "Biting" Interaction[1]

The following diagram illustrates why standard conditions fail and how Phenyl phases succeed.

InteractionMechanism cluster_bad Undesirable Interaction (Tailing) cluster_good Desirable Interaction (Resolution) Analyte Piperazine Amide (Protonated N+) Silanol Silanol Group (Si-O-) Analyte->Silanol Ionic Attraction (Slow Kinetics) PhenylLigand Phenyl Ligand (Stationary Phase) Analyte->PhenylLigand π-π Stacking (Selectivity)

Figure 2: Mechanistic representation of the competing interactions. Red arrow indicates the ionic interaction causing tailing; Green arrow indicates the


 interaction providing unique selectivity.[1]

Troubleshooting & Optimization Guide

Problem: Peak Tailing > 1.5
  • Cause: Silanol activity.[1][2][6][7][8]

  • Solution 1 (easiest): Add 0.1% Trifluoroacetic acid (TFA) instead of Formic acid.[1] TFA creates an ion pair with the piperazine nitrogen.[1] Warning: TFA suppresses signal in LC-MS.

  • Solution 2 (best): Switch to High pH (pH 10) using a hybrid column.[1]

Problem: Co-elution of Isomers
  • Cause: Hydrophobicity is identical between isomers.[1]

  • Solution: Switch from C18 to Phenyl-Hexyl or Biphenyl .[1] The rigid planar geometry of piperazine amides allows the aromatic rings to align differently with the stationary phase depending on the substitution pattern (ortho/meta/para).[1]

Problem: Carryover
  • Cause: Piperazines are "sticky" bases that adsorb to stainless steel flow paths.[1]

  • Solution: Use a needle wash containing 10% Formic Acid in 50:50 Water:MeOH.[1] The acid ensures the piperazine remains fully soluble and positively charged (repelled by hydrophobic surfaces) during the wash cycle.[1]

References

  • McCalley, D. V. (2010).[1][9] The challenges of the analysis of basic compounds by high performance liquid chromatography: Some possible approaches for improved separations. Journal of Chromatography A. [1]

  • Chromatography Online. (2017).[1] Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases. LCGC North America.[1]

  • Phenomenex. (2025).[1] HPLC Tech Tip: Peak Tailing of Basic Analytes.

  • Ataman Chemicals. Piperazine: Chemical Properties and pKa Data.

Sources

Safety Operating Guide

1,4-Bis(4-methylbenzoyl)piperazine: Safe Handling and Disposal Protocol

[1]

Executive Summary

1,4-Bis(4-methylbenzoyl)piperazine (CAS: 3367-48-4) is a diamide derivative of piperazine, commonly used as a pharmaceutical intermediate or research building block.[1] Unlike its parent compound piperazine, it lacks significant corrosivity but retains potential bioactivity.

Immediate Disposal Directive:

  • Do NOT dispose of via sanitary sewer or municipal trash.

  • Primary Method: High-temperature incineration via a licensed hazardous waste contractor.[1]

  • Hazard Class: Treat as a potential Reproductive Toxin and Aquatic Pollutant based on structural activity relationships (SAR) with analogous benzhydryl piperazines.

Chemical Profile & Hazard Assessment

Before initiating disposal, you must validate the waste stream characterization.[2] While specific GHS data for this exact CAS is often limited in public databases, we apply the Precautionary Principle based on the piperazine pharmacophore.

Table 1: Physicochemical & Hazard Data
PropertySpecificationOperational Implication
CAS Number 3367-48-4Use for waste manifesting.[1]
Molecular Formula C₁₈H₂₂N₂O₂Organic amide; combustible.
Physical State Solid (White to off-white powder)Particulate containment required.[1]
Solubility Low in water; Soluble in DMSO, MethanolProhibited from sink disposal.
Inferred Hazards H361: Suspected of damaging fertility.H410: Toxic to aquatic life with long-lasting effects.[1]Segregate from general trash; requires "Blue Bin" (or site equivalent) incineration stream.
Reactivity Stable amide linkage.Compatible with standard organic waste streams (non-halogenated).

Expert Insight: The amide capping of the secondary amines reduces the basicity and corrosivity typical of piperazine.[1] However, this increases lipophilicity, potentially enhancing bioavailability and aquatic persistence. Always handle as a bioactive agent.

Pre-Disposal Handling & Containment

Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 or P100 particulate respirator (if handling open powder).

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm).[1] Double-gloving recommended for solutions.[1]

  • Ocular: Chemical safety goggles.

Spill Management (Immediate Action)

If the substance is spilled prior to disposal:

  • Solid Spill: Do not dry sweep if dust generation is likely. Use a HEPA vacuum or wet-wipe method.[1]

  • Solution Spill: Absorb with inert material (vermiculite or chemically treated pads).

  • Decontamination: Clean surface with a surfactant/water mixture. Collect all cleanup materials into the hazardous waste container.

Step-by-Step Disposal Procedures

Scenario A: Disposal of Pure Solid (Powder)

This is the most common state for expired or surplus inventory.[1]

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar.[1] Glass is acceptable but poses a breakage risk.

  • Labeling: Affix a hazardous waste label.

    • Constituent: "1,4-Bis(4-methylbenzoyl)piperazine"[1]

    • Hazard Checkbox: "Toxic" and "Irritant".[3]

  • Segregation: Place the sealed container into the Solid Organic Waste stream.

  • Final Fate: Transfer to EHS/Waste Contractor for Incineration .

Scenario B: Disposal of Organic Solutions (e.g., in DMSO or Methanol)

Common in high-throughput screening or stock preparation.[1]

  • Compatibility Check: Ensure the solvent is compatible with the waste stream (e.g., do not mix nitric acid with organic solvents).

  • Collection: Pour into the Non-Halogenated Organic Solvent carboy (unless dissolved in DCM/Chloroform, then use Halogenated).

  • Rinsing: Triple rinse the empty stock vial with the primary solvent. Add rinsate to the waste carboy.[4]

  • Vial Disposal: Deface the label on the empty vial and dispose of it as "Chemically Contaminated Glass" (Sharps/Glass bin).

Scenario C: Aqueous Suspensions or Mixtures

Since the compound has low water solubility, it will likely exist as a suspension.[1]

  • Filtration (Preferred): Filter the mixture through a 0.45 µm membrane.

    • Solid Retentate: Dispose of as Scenario A (Solid Waste).

    • Filtrate (Liquid): If the concentration is <1 ppm and no other hazardous cocontaminants exist, check local regulations. However, the safest route is to collect the total aqueous volume as "Aqueous Chemical Waste" for off-site treatment. [1]

  • Total Collection (Alternative): Collect the entire slurry into an HDPE carboy labeled "Aqueous Waste with Trace Organics."

Disposal Logic Visualization

The following diagram outlines the decision-making process for disposing of 1,4-bis(4-methylbenzoyl)piperazine in various states.

DisposalWorkflowStartWaste Generation:1,4-bis(4-methylbenzoyl)piperazineStateCheckDetermine Physical StateStart->StateCheckSolidPure Solid / PowderStateCheck->SolidLiquidLiquid / SolutionStateCheck->LiquidSolidWasteSolid Chemical Waste(Incineration)Solid->SolidWastePack in HDPESolventCheckIs solvent Organicor Aqueous?Liquid->SolventCheckOrganicSolvOrganic Solvent(DMSO, MeOH, etc.)SolventCheck->OrganicSolvOrganicAqueousAqueous MixtureSolventCheck->AqueousWater-basedHaloCheckHalogenated Solvent?OrganicSolv->HaloCheckPrecipitateFilter SolidsAqueous->PrecipitateSuspension?NonHaloStreamNon-HalogenatedWaste StreamHaloCheck->NonHaloStreamNo (e.g. DMSO)HaloStreamHalogenatedWaste StreamHaloCheck->HaloStreamYes (e.g. DCM)Precipitate->SolidWasteRetentateAqWasteAqueous Chemical Waste(Off-site Treatment)Precipitate->AqWasteFiltrate

Figure 1: Decision tree for the segregation and disposal of 1,4-bis(4-methylbenzoyl)piperazine waste streams.[1]

Regulatory Compliance & Classification

US EPA (RCRA)

This specific compound is not listed on the P-list (acutely toxic) or U-list (toxic).[1] However, under 40 CFR 262.11 , the waste generator must determine if the waste exhibits hazardous characteristics.

  • Classification: Non-Regulated Chemical Waste (unless mixed with regulated solvents).

  • Best Practice: Manage as RCRA Hazardous voluntarily to ensure destruction via incineration, preventing environmental release.

European Waste Catalogue (EWC)[1]
  • Code 16 05 06:* Laboratory chemicals, consisting of or containing hazardous substances, including mixtures of laboratory chemicals.

References

  • National Institute of Standards and Technology (NIST). 1,4-bis(4-methylphenyl)-piperazine Properties and CAS Data.[1] NIST Chemistry WebBook, SRD 69. Available at: [Link][1]

  • European Chemicals Agency (ECHA). Piperazine: Substance Information and GHS Classification. (Used for SAR hazard inference of piperazine core). Available at: [Link][1]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington, DC: The National Academies Press, 2011. (Standard protocols for organic amide disposal). Available at: [Link][1]

  • PubChem. Compound Summary for CAS 3367-48-4.[1] National Library of Medicine. Available at: [Link][1]

Personal protective equipment for handling 1,4-bis(4-methylbenzoyl)piperazine

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Personal protective equipment for handling 1,4-bis(4-methylbenzoyl)piperazine Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists.[1][2]

Core Directive: The "Precautionary Principle"

Status: Specialized Pharmaceutical Intermediate / Photoinitiator CAS Registry: Verify specific isomer on Vendor CoA (Commonly associated with analogs such as CAS 111752-26-2 for mono-derivatives or specific impurity profiles).[1][2]

As a Senior Application Scientist, I must clarify a critical safety distinction: while 1,4-bis(4-methylbenzoyl)piperazine is a bis-amide and chemically more stable than its parent base (piperazine), it must be handled with the rigor of a potential sensitizer .

The piperazine moiety, even when substituted, carries a structural alert for respiratory and skin sensitization (asthma/dermatitis).[2][3] The addition of lipophilic 4-methylbenzoyl groups increases skin absorption potential compared to the raw salt.[1][2] Therefore, standard "lab coat and glasses" protocols are insufficient.[3] You must employ a Barrier-First strategy.

Hazard Profile & Risk Assessment

This compound is typically a solid powder.[2][3] The primary risks are inhalation of dust and dermal absorption.[2][3]

Hazard ClassRisk DescriptionMechanism of Action
Respiratory Sensitizer High Risk (H334)Inhalation of fines/dust can trigger hypersensitivity (asthma-like symptoms) due to the piperazine core.[1][2]
Skin Sensitizer Moderate Risk (H317)Repeated dermal contact may cause allergic dermatitis.[2][3]
Irritant Moderate Risk (H315/H319)Mechanical and chemical irritation to mucous membranes and eyes.[2][3]
Reproductive Toxin Potential (H361)Read-across data from Piperazine: Suspected of damaging fertility/unborn child.[2][3][4][5]
Personal Protective Equipment (PPE) Specifications

This protocol uses a Redundant Barrier System .[2][3] Do not rely on a single layer of protection.[2][3]

A. Hand Protection (Double-Gloving Protocol)
  • Inner Layer: Low-modulus Nitrile (4 mil).[1][2] Purpose: Tactile sensitivity and sweat barrier.[2][3]

  • Outer Layer: High-Performance Nitrile or Neoprene (min.[1][2] 5-8 mil).[1][2] Purpose: Chemical resistance against amides and organic solvents used in processing.[2][3]

  • Change Schedule: Immediately upon splash; routinely every 2 hours.

B. Respiratory Protection
  • Primary Engineering Control: Handling must occur inside a Chemical Fume Hood or Powder Weighing Station (HEPA filtered).[2][3]

  • Secondary PPE (If Hood is Compromised/Unavailable):

    • Minimum: N95 / FFP2 disposable respirator (for particulates).[2][3]

    • Recommended: Half-face respirator with P100/HEPA cartridges (magenta) combined with Organic Vapor (OV) filters if solvents are present.[1][2]

C. Body & Eye Protection
  • Eyes: Chemical Splash Goggles (ANSI Z87.1).[2][3] Note: Safety glasses are insufficient for powders that can drift behind lenses.[1][3]

  • Body: Tyvek® lab coat or closed-front gown with elastic cuffs.[1][2] Avoid cotton coats which can trap dust against the skin.[2][3]

Operational Workflow: The "Clean-Trace" Method

To prevent facility contamination, follow this closed-loop workflow.

G Storage 1. Storage (Cool, Dry, Dark) Weighing 2. Weighing (Static-Free Zone) Storage->Weighing Transport in Secondary Container Reaction 3. Solubilization (Closed Vessel) Weighing->Reaction Wet Transfer (Avoid Dust) Reaction->Storage Return Excess (Decon Container) Waste 4. Disposal (Segregated Stream) Reaction->Waste Quench & Tag

Figure 1: The "Clean-Trace" workflow minimizes dust generation and surface contamination.[1][2]

Step-by-Step Protocol
  • Static Control (Crucial):

    • This powder is likely static-prone.[1][2] Use an anti-static gun or ionizer bar inside the weigh station before opening the vial.[2][3]

    • Why? Static discharge scatters potent sensitizers onto the worker’s cuffs and benchtop.[2][3]

  • Weighing & Transfer:

    • Do not use a spatula directly into the stock bottle.[2][3] Pour a small amount into a disposable weigh boat.

    • Wet Transfer: If possible, pre-weigh the solvent in the receiving flask.[2][3] Add the solid directly to the liquid to immediately suppress dust.[2][3]

  • Decontamination:

    • Wipe the exterior of the stock container with a solvent-dampened wipe (Ethanol or Isopropanol) before returning it to storage.[1][2]

    • Dispose of the wipe as hazardous solid waste.[2][3]

Disposal & Waste Management

Waste Code Assignment (US EPA/EU Guidelines):

  • Solid Waste: Tag as "Toxic Solid, Organic, N.O.S. (Contains Piperazine Derivative)" .[2][3]

  • Liquid Waste: If dissolved in organic solvents, segregate into "Flammable/Toxic Solvents" .[2][3]

  • Container Disposal: Triple rinse empty containers with a suitable solvent (e.g., Methanol) before discarding.[2][3] The rinsate must be treated as hazardous waste.[2][3]

Neutralization (Spill Response):

  • Isolate: Evacuate the immediate area if a dust cloud forms.[2][3]

  • PPE Up: Don P100 respirator and double gloves.[2][3]

  • Contain: Cover the spill with a damp paper towel (do not dry sweep).[2][3]

  • Clean: Wipe area with dilute acetic acid (vinegar) followed by soap and water.[2][3] Reason: Weak acid helps solubilize and neutralize residual amine traces.[1][3]

Emergency Response (First Aid)
  • Inhalation: Move to fresh air immediately. If wheezing occurs (sensitization sign), seek medical attention.

  • Skin Contact: Wash with copious amounts of soap and water for 15 minutes.[2][3] Do not use solvent to clean skin (increases absorption).[2][3]

  • Eye Contact: Flush for 15 minutes, lifting eyelids.[2][3][6][7] Consult an ophthalmologist.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2760450, 1-(4-Methylbenzoyl)piperazine. Retrieved from [Link]

  • European Chemicals Agency (ECHA). Piperazine: Substance Information & Harmonized Classification (Index 612-057-00-4).[1][2][8] Retrieved from [Link][1][2]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.